An In-depth Technical Guide to 4-Bromo-4'-methylbiphenyl
CAS Number: 50670-49-0 This technical guide provides a comprehensive overview of 4-Bromo-4'-methylbiphenyl, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 50670-49-0
This technical guide provides a comprehensive overview of 4-Bromo-4'-methylbiphenyl, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development and materials science. This document covers its physicochemical properties, synthesis protocols, spectroscopic characterization, applications, and safety information.
Physicochemical Properties
4-Bromo-4'-methylbiphenyl is a solid at room temperature, appearing as a white to yellow or orange powder or crystalline solid.[1] It is an aromatic compound belonging to the biphenyl family, characterized by a bromine atom and a methyl group attached to the biphenyl structure.[2]
The most common and efficient method for the synthesis of 4-Bromo-4'-methylbiphenyl is the Suzuki-Miyaura cross-coupling reaction.[4] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[4]
Suzuki-Miyaura Coupling Reaction
A plausible synthetic route involves the reaction of 1,4-dibromobenzene with 4-methylphenylboronic acid.
Synthesis of 4-Bromo-4'-methylbiphenyl via Suzuki-Miyaura Coupling.
The catalytic cycle for this reaction is a well-established mechanism in organometallic chemistry.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of 4-Bromo-4'-methylbiphenyl.
Reaction Setup:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
Reaction Execution:
Add a solvent system, such as a mixture of toluene (10 mL) and deionized water (2 mL), via syringe.
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and transfer it to a separatory funnel.
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[4]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-Bromo-4'-methylbiphenyl.[4]
General experimental workflow for the synthesis of 4-Bromo-4'-methylbiphenyl.
Spectroscopic Characterization
The structure of 4-Bromo-4'-methylbiphenyl can be confirmed using various spectroscopic techniques. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.
Predicted Spectroscopic Data
¹H NMR
Predicted Chemical Shift (ppm)
Methyl Protons (-CH₃)
~2.4
Aromatic Protons (ring with -CH₃)
7.2-7.5 (multiplet)
Aromatic Protons (ring with -Br)
7.4-7.6 (multiplet)
¹³C NMR
Predicted Chemical Shift (ppm)
Methyl Carbon (-CH₃)
~21
Brominated Aromatic Carbon (C-Br)
~121
Aromatic Carbons
126-141
Applications
4-Bromo-4'-methylbiphenyl is a versatile intermediate primarily used as a building block in the synthesis of more complex molecules.[2] Its biphenyl core is a common structural motif in various functional materials and biologically active compounds.
Organic Electronics: It serves as a precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[5] The biphenyl structure provides a rigid and electronically conjugated scaffold, which is crucial for efficient charge transport.[5]
Pharmaceuticals and Agrochemicals: The compound is an important intermediate in the development of new pharmaceutical drugs and agrochemicals.[2]
Major applications of 4-Bromo-4'-methylbiphenyl as a synthetic intermediate.
Safety and Handling
4-Bromo-4'-methylbiphenyl is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Safety Information
GHS Hazard Statements
H315: Causes skin irritation.[6] H318: Causes serious eye damage.[6] H302: Harmful if swallowed.[6] H413: May cause long lasting harmful effects to aquatic life.[6]
Precautionary Statements
P264: Wash hands thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P273: Avoid release to the environment.[6] P301+P317: IF SWALLOWED: Get medical help.[6] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Personal Protective Equipment
Safety goggles with side-shields, protective gloves, and appropriate clothing to prevent skin exposure.[6] Use a full-face respirator if exposure limits are exceeded.[6]
First Aid Measures
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[6] On skin contact: Wash off with soap and plenty of water.[6] On eye contact: Rinse with pure water for at least 15 minutes.[6] If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
An In-depth Technical Guide on the Physical Properties of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-4'-methylbiphenyl, with the CAS number 50670-49-0, is an organic compound featuring a biphenyl structure.[1] This structure is characte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-methylbiphenyl, with the CAS number 50670-49-0, is an organic compound featuring a biphenyl structure.[1] This structure is characterized by two phenyl rings linked by a single covalent bond, with a bromine atom and a methyl group attached at the para positions (4 and 4', respectively).[1][2] Its chemical formula is C₁₃H₁₁Br.[1][3] This compound serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for functional materials and pharmaceutical compounds.[1][3] Its utility stems from the reactivity of the bromine atom, which allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[3] This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and workflows illustrating its synthesis and application.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of 4-Bromo-4'-methylbiphenyl are essential for its handling, reaction optimization, and purification. These properties are summarized in the table below.
Detailed experimental methodologies are crucial for the synthesis, purification, and characterization of 4-Bromo-4'-methylbiphenyl. The following sections describe generalized but detailed protocols applicable to this compound.
Synthesis via Suzuki-Miyaura Coupling
One of the most common methods for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1][6] This protocol outlines the synthesis of 4-Bromo-4'-methylbiphenyl from 1,4-dibromobenzene and 4-methylphenylboronic acid.
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1,4-dibromobenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[6]
Catalyst Addition: Add a palladium catalyst, for example, palladium(II) acetate (0.02 mmol), and a phosphine ligand like triphenylphosphine (0.04 mmol).[6]
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon) three times to ensure anaerobic conditions.[6]
Solvent Addition and Reaction: Add a solvent system, such as a mixture of toluene and deionized water, via syringe. Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[6]
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[6]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield pure 4-Bromo-4'-methylbiphenyl.[6][7]
Characterization of Physical Properties
Melting Point Determination using Differential Scanning Calorimetry (DSC):
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a material.[8][9]
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of purified 4-Bromo-4'-methylbiphenyl into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) through its expected melting range.
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the latent heat of fusion.[9]
Purity and Identity Confirmation using Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the positions of the methyl group, bromine atom, and the arrangement of protons on the biphenyl core.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum can confirm the presence of characteristic functional groups. For 4-Bromo-4'-methylbiphenyl, key peaks would include aromatic C-H stretching, C=C stretching within the phenyl rings, and C-Br stretching vibrations.[9]
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of the compound and provides a characteristic fragmentation pattern, further confirming its identity and assessing purity.[2]
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to 4-Bromo-4'-methylbiphenyl.
Caption: Workflow for the synthesis of 4-Bromo-4'-methylbiphenyl.
Caption: General workflow for using 4-Bromo-4'-methylbiphenyl in cross-coupling.
4-Bromo-4'-methylbiphenyl molecular weight and formula
An In-depth Technical Guide to 4-Bromo-4'-methylbiphenyl For professionals engaged in cutting-edge research, scientific exploration, and the intricate process of drug development, a comprehensive understanding of key che...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-Bromo-4'-methylbiphenyl
For professionals engaged in cutting-edge research, scientific exploration, and the intricate process of drug development, a comprehensive understanding of key chemical intermediates is paramount. 4-Bromo-4'-methylbiphenyl (CAS No. 50670-49-0) stands out as a versatile biphenyl derivative with significant applications in organic synthesis and materials science. This technical document provides a detailed overview of its core properties, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.
Quantitative Data Summary
The fundamental physicochemical properties of 4-Bromo-4'-methylbiphenyl are summarized below. This data is essential for its handling, characterization, and application in various experimental settings.
The synthesis and analysis of 4-Bromo-4'-methylbiphenyl can be achieved through various established methods. The protocols provided below are generalized methodologies that can be adapted and optimized for specific laboratory conditions.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for synthesizing biaryl compounds like 4-Bromo-4'-methylbiphenyl.[1][2]
Objective: To synthesize 4-Bromo-4'-methylbiphenyl by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, combine 1-bromo-4-iodobenzene (1 equivalent), 4-methylphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.
Solvent and Catalyst Addition: Add the solvent system (e.g., a 3:1 mixture of toluene and water) and the palladium catalyst (0.01-0.05 equivalents) to the flask.
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
Extraction: Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent like hexanes) or by recrystallization to obtain pure 4-Bromo-4'-methylbiphenyl.
Analytical Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for confirming the identity and purity of 4-Bromo-4'-methylbiphenyl.
Objective: To analyze the synthesized 4-Bromo-4'-methylbiphenyl for purity and structural confirmation.
Instrumentation:
Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS)
Capillary column suitable for aromatic compounds (e.g., HP-5MS)
Procedure:
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
GC Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through the capillary column. The temperature of the GC oven is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.
MS Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is detected, generating a mass spectrum.
Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides a unique fragmentation pattern that confirms its molecular structure and weight. The presence of characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature.
Workflow and Pathway Visualizations
Diagrams are crucial for representing complex experimental processes and relationships in a clear and concise manner.
Caption: Generalized workflow for the synthesis and purification of 4-Bromo-4'-methylbiphenyl.
This technical guide serves as a foundational resource for professionals working with 4-Bromo-4'-methylbiphenyl. Its versatile structure makes it a valuable intermediate in the synthesis of functional materials and potential pharmaceutical compounds.[1] The provided protocols and workflows offer a starting point for the reliable synthesis and characterization of this compound in a research and development setting.
An In-depth Technical Guide to 4-Bromo-4'-methylbiphenyl This guide provides a comprehensive technical overview of 4-Bromo-4'-methylbiphenyl, a key intermediate in organic synthesis. It is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-Bromo-4'-methylbiphenyl
This guide provides a comprehensive technical overview of 4-Bromo-4'-methylbiphenyl, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its structure, properties, synthesis, and applications.
Chemical Structure and Identifiers
4-Bromo-4'-methylbiphenyl is a biaryl compound where a bromine atom is attached to one phenyl ring at the para position, and a methyl group is attached to the other phenyl ring, also at the para position.
4-Bromo-4'-methylbiphenyl is a crystalline solid at room temperature. Its properties make it suitable for a variety of organic reactions, particularly those requiring thermal stability.
The structural features of 4-Bromo-4'-methylbiphenyl give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.
Table 3: Spectroscopic Profile
Technique
Expected Characteristics
¹H NMR
~2.4 ppm (s, 3H): Singlet corresponding to the methyl (-CH₃) protons. ~7.2-7.6 ppm (m, 8H): A series of multiplets or overlapping doublets in the aromatic region corresponding to the eight protons on the biphenyl core. The protons on the brominated ring and the methylated ring will have distinct chemical shifts.
¹³C NMR
~21 ppm: Signal for the methyl carbon. ~120-140 ppm: Multiple signals for the aromatic carbons. Due to molecular symmetry, fewer than 13 signals are expected. Key signals include the carbon attached to bromine (C-Br) and the quaternary carbons of the biphenyl linkage.
| Mass Spectrometry | m/z 246/248: Molecular ion peaks [M]⁺ and [M+2]⁺ with approximately 1:1 intensity, which is characteristic of a monobrominated compound. m/z 167: A significant fragment corresponding to the loss of the bromine atom [M-Br]⁺. |
Synthesis and Reactivity
The primary route for synthesizing 4-Bromo-4'-methylbiphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and functional group tolerance.[5][6] The bromine atom on the biphenyl core makes this compound an excellent substrate for further cross-coupling reactions, enabling the construction of more complex molecular architectures.
This protocol describes a representative synthesis of 4-Bromo-4'-methylbiphenyl from 4-tolylboronic acid and 1,4-dibromobenzene.
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-tolylboronic acid (1.0 equiv.), 1,4-dibromobenzene (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen.
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 4-12 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure 4-Bromo-4'-methylbiphenyl.
Caption: Experimental workflow for the synthesis of 4-Bromo-4'-methylbiphenyl.
Applications in Research and Drug Development
4-Bromo-4'-methylbiphenyl serves as a crucial building block in the synthesis of more complex molecules. Its biphenyl core is a common structural motif in many active pharmaceutical ingredients (APIs) and functional materials.
Pharmaceutical Synthesis: The biphenyl scaffold is present in various therapeutic agents. This compound allows for the strategic introduction of other functional groups via cross-coupling at the bromine position, enabling medicinal chemists to synthesize libraries of compounds for drug discovery programs.
Material Science: It is used as a precursor for the synthesis of liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs). The rigid biphenyl structure contributes to the desirable electronic and optical properties of these advanced materials.[3]
Safety and Handling
4-Bromo-4'-methylbiphenyl is an irritant and requires careful handling in a laboratory setting. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Table 4: GHS Hazard Information
Category
Information
Pictogram
GHS07 (Exclamation Mark)
Signal Word
Warning
Hazard Statements
H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements
P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-Bromo-4'-methylbiphenyl: Melting Point and Solubility This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-4'-methylbiphenyl, with a specifi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on 4-Bromo-4'-methylbiphenyl: Melting Point and Solubility
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-4'-methylbiphenyl, with a specific focus on its melting point and solubility characteristics. This document is intended to be a valuable resource for professionals in research and development, offering detailed experimental protocols and structured data to support laboratory work and chemical synthesis.
Core Properties of 4-Bromo-4'-methylbiphenyl
4-Bromo-4'-methylbiphenyl (CAS No. 50670-49-0) is an organic compound featuring a biphenyl structure with a bromine atom and a methyl group attached at the para positions of the two phenyl rings.[1] It typically appears as a white to yellow or orange crystalline powder.[1][2] Its molecular structure makes it a valuable intermediate in a variety of synthetic applications, including the development of functional materials and pharmaceutical compounds.[1]
Physicochemical Data
The fundamental properties of 4-Bromo-4'-methylbiphenyl are summarized in the table below for quick reference.
The solubility of a compound is a critical parameter for reaction condition optimization, purification, and formulation. 4-Bromo-4'-methylbiphenyl, being a relatively non-polar aromatic compound, exhibits solubility characteristics guided by the "like dissolves like" principle.[6]
Solvent
Solubility
Rationale / Notes
Source(s)
Water
Slightly soluble / Insoluble
As a hydrophobic aromatic compound, it has limited solubility in polar solvents like water.
Expected to be soluble in solvents like acetone, THF, and ethyl acetate.
Aqueous Acid/Base
Insoluble (predicted)
The molecule lacks significant acidic or basic functional groups that would ionize to enhance solubility in aqueous acidic or basic solutions.
Experimental Protocols
Accurate determination of melting point and solubility is fundamental for compound characterization and purity assessment. The following sections detail standard laboratory methodologies.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For pure crystalline compounds, this transition occurs over a narrow range. A lowered and broadened melting range is indicative of impurities.[7] The capillary method is a standard and effective technique for this determination.[8]
Methodology: Capillary Melting Point Determination
Sample Preparation:
Place a small amount of dry 4-Bromo-4'-methylbiphenyl powder on a clean, dry surface.
Take a glass capillary tube (sealed at one end) and press the open end into the powder.
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[8][9]
Apparatus Setup:
Insert the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar device).
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
Measurement:
Rapid Preliminary Measurement: Heat the sample rapidly (e.g., 10-20 °C/min) to determine an approximate melting range. This helps to save time in subsequent, more precise measurements.[7]
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
Begin heating again at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
Record the temperature at which the first drop of liquid appears (T1).
Continue heating at the same slow rate and record the temperature at which the last crystal melts completely (T2).[9]
The melting point is reported as the range T1 - T2.[8]
Safety Precautions:
Always wear safety goggles.
The melting point apparatus can reach high temperatures; handle with care to avoid burns.[10]
Dispose of used capillary tubes in a designated glass waste container.
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility class of an organic compound by testing its behavior in a series of solvents.
Methodology: Systematic Solubility Testing
General Procedure:
For each test, place a small, measured amount of 4-Bromo-4'-methylbiphenyl (e.g., ~25 mg) into a clean test tube.
Add the test solvent (e.g., 0.75 mL) in small portions.[11]
After each addition, shake the test tube vigorously for at least 60 seconds.[12]
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[12]
Solvent Test Sequence:
Test 1: Water (H₂O). Determines the presence of polar functional groups. If the compound is water-soluble, proceed to test its pH. If insoluble, proceed to the next solvent.[11]
Test 2: 5% Sodium Hydroxide (NaOH) Solution. For water-insoluble compounds. Solubility in NaOH suggests the presence of an acidic functional group (e.g., carboxylic acid or phenol).[11][13]
Test 3: 5% Sodium Bicarbonate (NaHCO₃) Solution. Used if the compound is soluble in NaOH. Solubility in the weaker base NaHCO₃ indicates a strong organic acid (e.g., a carboxylic acid).[11]
Test 4: 5% Hydrochloric Acid (HCl) Solution. For compounds insoluble in water and NaOH. Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.[11]
Test 5: Concentrated Sulfuric Acid (H₂SO₄). For compounds insoluble in all previous solvents. Solubility in cold, concentrated H₂SO₄ suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a reactive hydrocarbon (e.g., an alkene or aromatic compound).[13]
Safety Precautions:
Handle all solvents in a well-ventilated fume hood.
Concentrated sulfuric acid, NaOH, and HCl are highly corrosive and toxic. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[13]
Caption: Systematic Workflow for Solubility Classification.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-4'-methylbiphenyl. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-4'-methylbiphenyl. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data derived from the analysis of structurally analogous compounds, namely 4-bromobiphenyl and 4-methylbiphenyl. This document is intended to serve as a valuable resource for the characterization and quality control of 4-Bromo-4'-methylbiphenyl in research and development settings. It includes detailed, generalized experimental protocols for the acquisition of NMR data and visual representations of the structural relationships to aid in spectral interpretation.
Introduction
4-Bromo-4'-methylbiphenyl is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, liquid crystals, and polymers. Its rigid biphenyl core, substituted with a bromine atom and a methyl group, provides a versatile scaffold for further chemical modifications, typically through cross-coupling reactions. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide focuses on the ¹H and ¹³C NMR spectra, which provide detailed information about the proton and carbon environments within the 4-Bromo-4'-methylbiphenyl molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 4-Bromo-4'-methylbiphenyl. These predictions are based on established substituent effects on the chemical shifts of aromatic systems, using experimental data from 4-bromobiphenyl[1] and 4-methylbiphenyl[2][3][4] as reference points.
Table 1: Predicted ¹H NMR Data for 4-Bromo-4'-methylbiphenyl
Protons (See Fig. 1)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-2', H-6'
~7.45
d
~8.0
2H
H-3', H-5'
~7.25
d
~8.0
2H
H-2, H-6
~7.40
d
~8.5
2H
H-3, H-5
~7.55
d
~8.5
2H
-CH₃
~2.40
s
-
3H
d = doublet, s = singlet
Table 2: Predicted ¹³C NMR Data for 4-Bromo-4'-methylbiphenyl
Carbon (See Fig. 1)
Predicted Chemical Shift (δ, ppm)
C-1'
~138.0
C-2', C-6'
~129.5
C-3', C-5'
~126.8
C-4'
~137.5
C-1
~140.0
C-2, C-6
~128.5
C-3, C-5
~131.8
C-4
~121.5
-CH₃
~21.0
Figure 1: Structure of 4-Bromo-4'-methylbiphenyl with atom numbering.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 4-Bromo-4'-methylbiphenyl. Instrument-specific parameters may require optimization.
Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of purified 4-Bromo-4'-methylbiphenyl.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for non-polar to moderately polar compounds.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., tetramethylsilane (TMS) at 0 ppm). For routine characterization, the residual solvent peak can be used as a reference.
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
¹H NMR Spectroscopy Acquisition
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Parameters:
Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.
Number of Scans (NS): 8-16 scans. This can be increased for dilute samples to improve the signal-to-noise ratio.
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of the protons, which is important for accurate integration.
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase correct the spectrum.
Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Integrate the signals.
¹³C NMR Spectroscopy Acquisition
Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
Acquisition Parameters:
Spectral Width (SW): ~200-220 ppm, centered around 100-110 ppm.
Number of Scans (NS): 128 scans or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
Relaxation Delay (D1): 2 seconds.
Acquisition Time (AQ): 1-2 seconds.
Processing:
Apply a Fourier transform with an exponential line broadening of ~1 Hz to improve the signal-to-noise ratio.
Phase correct the spectrum.
Reference the spectrum to the TMS signal (0 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of Structural Relationships
The following diagrams illustrate the logical workflow for spectral analysis and the expected signaling patterns in the ¹H NMR spectrum.
A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Logical relationships of proton signals in 4-Bromo-4'-methylbiphenyl.
Conclusion
This technical guide provides a detailed, albeit predicted, ¹H and ¹³C NMR spectral analysis of 4-Bromo-4'-methylbiphenyl, a compound of significant interest in synthetic chemistry. The tabulated data, alongside the comprehensive experimental protocols, offers a solid foundation for researchers to identify and characterize this molecule. The provided visualizations aim to simplify the interpretation of the spectral data and the experimental workflow. While predicted data is a valuable tool, it is recommended that experimental data be acquired for definitive structural confirmation and for use in regulatory submissions.
Mass Spectrometry of 4-Bromo-4'-methylbiphenyl: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-4'-methylbiphenyl (CAS: 50670-49-0). The document is intended for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: December 2025
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-4'-methylbiphenyl (CAS: 50670-49-0). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mass spectrometric data, fragmentation patterns, and a generalized experimental protocol for its analysis.
Compound Information
4-Bromo-4'-methylbiphenyl is an organic compound with the chemical formula C₁₃H₁₁Br.[1][2] It consists of a biphenyl structure with a bromine atom and a methyl group attached at the para positions of the two phenyl rings.[1] This compound is often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][3]
Table 1: Physicochemical Properties of 4-Bromo-4'-methylbiphenyl
Property
Value
Molecular Formula
C₁₃H₁₁Br
Molecular Weight
~247.13 g/mol
CAS Number
50670-49-0
Appearance
White to yellow or orange powder
Melting Point
131-135 °C
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. For 4-Bromo-4'-methylbiphenyl, the mass spectrum is characterized by the presence of a molecular ion peak and several key fragment ions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a distinctive M+ and M+2 pattern for bromine-containing fragments.
Table 2: Key Mass Spectrometry Data for 4-Bromo-4'-methylbiphenyl
m/z (Daltons)
Ion
Description
246/248
[C₁₃H₁₁Br]⁺
Molecular ion peak ([M]⁺), showing the characteristic isotopic pattern for a single bromine atom.
167
[C₁₃H₁₁]⁺
Loss of the bromine radical from the molecular ion.
152
[C₁₂H₈]⁺
Loss of a methyl group from the [C₁₃H₁₁]⁺ fragment.
Data sourced from PubChem and is based on GC-MS analysis.[4]
Fragmentation Pattern
The fragmentation of 4-Bromo-4'-methylbiphenyl in a mass spectrometer, typically under electron ionization (EI), follows predictable pathways for aromatic and halogenated compounds. The high energy of the electron beam removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺). This molecular ion is unstable and breaks down into smaller, charged fragments.
The most prominent fragmentation pathway involves the cleavage of the carbon-bromine bond, which is relatively weak. This results in the loss of a bromine radical and the formation of a stable biphenyl cation. Further fragmentation can occur through the loss of the methyl group.
Caption: Fragmentation pathway of 4-Bromo-4'-methylbiphenyl.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized experimental protocol for the analysis of 4-Bromo-4'-methylbiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be optimized based on the specific instrumentation and analytical goals.
Instrumentation
Gas Chromatograph (GC) system equipped with a capillary column (e.g., HP-5MS, DB-5MS, or equivalent).
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap analyzer.
Autosampler for sample injection.
Reagents and Materials
4-Bromo-4'-methylbiphenyl standard.
High-purity solvent (e.g., dichloromethane, hexane, or ethyl acetate) for sample preparation.
Helium (99.999% purity) as the carrier gas.
Sample Preparation
Accurately weigh a small amount of 4-Bromo-4'-methylbiphenyl.
Dissolve the sample in a suitable high-purity solvent to a concentration of approximately 1 mg/mL.
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
GC-MS Conditions
Table 3: GC-MS Parameters
Parameter
Setting
Injection Volume
1 µL
Injector Temperature
250 °C
Injection Mode
Splitless or Split (e.g., 20:1)
Carrier Gas
Helium
Flow Rate
1.0 mL/min (constant flow)
Oven Program
- Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: 5 min at 280 °C
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI)
Electron Energy
70 eV
Mass Range
50-350 amu
Scan Rate
2 scans/sec
Data Analysis
Acquire the total ion chromatogram (TIC) to determine the retention time of 4-Bromo-4'-methylbiphenyl.
Extract the mass spectrum at the apex of the chromatographic peak.
Identify the molecular ion and major fragment ions.
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 4-Bromo-4'-methylbiphenyl by GC-MS.
An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Bromo-4'-methylbiphenyl (C₁₃H₁₁Br), a key intermediate in the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Bromo-4'-methylbiphenyl (C₁₃H₁₁Br), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and polymers.[1] The document details various synthetic methodologies, including palladium-catalyzed cross-coupling reactions, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application in a research and development setting.
Overview of Synthetic Strategies
The synthesis of 4-Bromo-4'-methylbiphenyl is most prominently achieved through modern cross-coupling reactions, which offer high yields and good functional group tolerance. The principal methods discussed in this guide are:
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed reaction between an aryl halide and an arylboronic acid.
Ullmann Reaction: A classical copper-catalyzed coupling of two aryl halides.
Gomberg-Bachmann Reaction: An aryl-aryl coupling that proceeds through a diazonium salt intermediate.
Kumada Coupling: A transition metal-catalyzed cross-coupling involving a Grignard reagent.
Other potential methods include the direct bromination of 4-methylbiphenyl and Friedel-Crafts alkylation, though these are often less specific or involve harsher conditions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for synthesizing biaryl compounds, including 4-Bromo-4'-methylbiphenyl.[1][2] The reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a base.[2][3] For the synthesis of 4-Bromo-4'-methylbiphenyl, two primary pathways are viable:
Coupling of 1,4-dibromobenzene with 4-tolylboronic acid.
Coupling of 4-bromotoluene with 4-bromophenylboronic acid.
The reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of the necessary reagents.[2]
Quantitative Data Summary: Suzuki-Miyaura Coupling
To a Schlenk flask under an inert atmosphere (e.g., Argon), add 1,4-dibromobenzene and the Pd(PPh₃)₄ catalyst.
Add the solvent (1,4-dioxane) and stir the mixture at room temperature for 30 minutes.[4]
Add 4-tolylboronic acid, K₃PO₄, and distilled water to the reaction mixture.[4]
Heat the mixture to reflux at 70–80 °C and stir for 18–22 hours.[4] Monitor reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield pure 4-Bromo-4'-methylbiphenyl.
Diagrams: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Ullmann Reaction
The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of aryl halides.[8][9] Traditionally, the reaction requires high temperatures (often >200 °C) and stoichiometric amounts of copper.[10][11] Modern variations have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions.[12] For the synthesis of an unsymmetrical biaryl like 4-Bromo-4'-methylbiphenyl, a cross-coupling approach is required, which can be challenging due to competitive homocoupling of each aryl halide.[6]
Caption: Simplified logical flow of the Ullmann cross-coupling reaction.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is an aryl-aryl coupling method that proceeds via a diazonium salt intermediate.[14] An aromatic amine is first converted to a diazonium salt, which then reacts with another aromatic compound (the solvent, often) in the presence of a base to form the biaryl product through a free-radical mechanism.[14][15] For example, 4-bromoaniline can be diazotized and then reacted with toluene to yield 4-Bromo-4'-methylbiphenyl. A significant drawback of this method is that it generally produces low yields (<40%) and can result in a mixture of ortho, meta, and para isomers, complicating purification.[14][15][16]
Quantitative Data Summary: Gomberg-Bachmann Reaction
Diazotization: Dissolve 4-bromoaniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath.
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the 4-bromobenzenediazonium chloride solution.
Coupling: In a separate flask, add a large excess of toluene.
Slowly add the cold diazonium salt solution to the toluene.
Add an aqueous solution of NaOH and stir the biphasic mixture vigorously at room temperature for several hours.
Separate the organic (toluene) layer. Wash it with dilute acid, then with water.
Dry the organic layer and remove the excess toluene by distillation.
Purify the remaining crude product, which will be a mixture of isomers, by column chromatography or recrystallization.
Diagram: Gomberg-Bachmann Reaction Workflow
Caption: Workflow for the Gomberg-Bachmann synthesis route.
Grignard Reagent Based Coupling (Kumada Coupling)
This method involves the cross-coupling of a Grignard reagent with an aryl halide, catalyzed by a transition metal, typically nickel or palladium.[17] To synthesize 4-Bromo-4'-methylbiphenyl, one could react p-tolylmagnesium bromide with 1,4-dibromobenzene. A common side reaction is the homocoupling of the Grignard reagent (e.g., forming 4,4'-dimethylbiphenyl), which must be controlled.[6][17]
Note: Data for the synthesis of 4-methylbiphenyl is used as a representative example.
Experimental Protocol: Kumada Coupling
Part 1: Preparation of p-Tolylmagnesium Bromide
Set up an oven-dried, three-necked flask with a condenser and dropping funnel under an inert atmosphere.
Place magnesium turnings (1.1 equiv) and a crystal of iodine in the flask.
Add a solution of 4-bromotoluene (1.0 equiv) in anhydrous THF dropwise. The reaction initiates when the iodine color disappears and bubbling occurs.[17]
Once initiated, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux.
After addition, reflux for another hour to ensure complete formation of the Grignard reagent.[17] Cool to room temperature.
Part 2: Coupling Reaction
In a separate flask under an inert atmosphere, dissolve the nickel catalyst (e.g., NiCl₂(dppp)) in anhydrous THF.
Add 1,4-dibromobenzene (used as the limiting reagent) to the catalyst solution and cool in an ice bath.
Slowly add the prepared p-tolylmagnesium bromide solution to the mixture over 30 minutes.[17]
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction carefully by slowly adding 1 M HCl while cooling.
Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate and brine, and dry over anhydrous MgSO₄.[17]
Concentrate the solvent and purify the crude product by column chromatography.
Diagram: Kumada Coupling Catalytic Cycle
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
An In-depth Technical Guide to the Bromination of 4-Methylbiphenyl for the Synthesis of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-4'-methylbiphenyl is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced mate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-methylbiphenyl is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its bifunctional nature, possessing both a reactive bromine atom and a modifiable methyl group on a biphenyl scaffold, makes it a versatile building block for various cross-coupling reactions and further derivatization. This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-4'-methylbiphenyl via the electrophilic aromatic bromination of 4-methylbiphenyl. The document details the reaction mechanism, experimental protocols, and purification techniques, presenting quantitative data in a clear and accessible format.
The bromination of 4-methylbiphenyl proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The biphenyl system is activated towards electrophilic attack, and the methyl group on one of the phenyl rings further enhances this reactivity, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para-substitution product, 4-Bromo-4'-methylbiphenyl, is generally the major product.
The reaction can be summarized in three key steps:
Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid catalyst, such as iron (Fe) or ferric bromide (FeBr₃), to generate a more potent electrophilic bromine species.
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 4-methylbiphenyl ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ anion formed in the initial step, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 4-Bromo-4'-methylbiphenyl.
Exploratory
The Pivotal Role of 4-Bromo-4'-methylbiphenyl: A Technical Guide for Chemical Intermediates in Research and Development
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the multifaceted role of 4-Bromo-4'-methylbiphenyl as a crucial chemical intermediate. With its versatile biphenyl sc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of 4-Bromo-4'-methylbiphenyl as a crucial chemical intermediate. With its versatile biphenyl scaffold and reactive bromine moiety, this compound serves as a foundational building block in the synthesis of a wide array of functional molecules, finding significant applications in materials science and as a precursor to pharmaceutical compounds. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data to support advanced research and development endeavors.
Physicochemical Properties and Safety Information
4-Bromo-4'-methylbiphenyl, with the chemical formula C₁₃H₁₁Br, is a solid at room temperature, typically appearing as a white to yellow or orange powder.[1] Its molecular structure, featuring a bromine atom and a methyl group on opposite phenyl rings, provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[1][2]
Safety and Handling: 4-Bromo-4'-methylbiphenyl is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]
Synthesis of 4-Bromo-4'-methylbiphenyl
The synthesis of 4-Bromo-4'-methylbiphenyl can be achieved through several methods, with the bromination of 4-methylbiphenyl being a common approach.
Experimental Protocol: Bromination of 4-Methylbiphenyl
This protocol describes a general procedure for the electrophilic bromination of 4-methylbiphenyl to yield 4-Bromo-4'-methylbiphenyl.
Lewis acid catalyst (optional, e.g., FeCl₃, AlCl₃)
Procedure:
In a round-bottom flask, dissolve 4-methylbiphenyl in an appropriate inert solvent.
Cool the solution in an ice bath.
Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the cooled mixture with constant stirring. The addition should be done in the dark to prevent radical side reactions.
(Optional) If a catalyst is used, it should be added to the biphenyl solution before the addition of the brominating agent.
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain pure 4-Bromo-4'-methylbiphenyl.
Key Reactions and Applications
The bromine atom in 4-Bromo-4'-methylbiphenyl serves as a versatile functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. 4-Bromo-4'-methylbiphenyl is an excellent substrate for this reaction, enabling the synthesis of a diverse range of substituted bi- and terphenyls.[1][6] These products are common structural motifs in liquid crystals and pharmaceutical agents.[7]
Suzuki-Miyaura Coupling of 4-Bromo-4'-methylbiphenyl.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-4'-methylbiphenyl
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-4'-methylbiphenyl with an arylboronic acid.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, providing a route to substituted olefins. 4-Bromo-4'-methylbiphenyl can be utilized in Heck reactions to introduce vinyl or more complex unsaturated moieties, which are valuable in the synthesis of polymers and electronic materials.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is a key transformation. This palladium-catalyzed reaction couples an aryl halide with an amine. 4-Bromo-4'-methylbiphenyl can be effectively coupled with a variety of primary and secondary amines to produce N-aryl-4-methylbiphenylamines.[8] These products are important intermediates for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).[6]
Buchwald-Hartwig Amination of 4-Bromo-4'-methylbiphenyl.
Applications in Materials Science
The rigid and π-conjugated biphenyl core of 4-Bromo-4'-methylbiphenyl makes it an ideal precursor for advanced materials with specific electronic and photophysical properties.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, derivatives of 4-Bromo-4'-methylbiphenyl are crucial for synthesizing materials for OLEDs.[6] Through reactions like the Buchwald-Hartwig amination, it can be converted into triarylamine-based hole-transporting materials (HTMs).[6] Furthermore, Suzuki coupling reactions can be employed to introduce electron-withdrawing groups, leading to the formation of electron-transporting materials (ETMs).[6]
Synthetic workflow for OLED materials from 4-Bromo-4'-methylbiphenyl.
Liquid Crystals
The elongated and rigid structure of the biphenyl unit is a key feature of many liquid crystalline compounds. 4-Bromo-4'-methylbiphenyl serves as a versatile starting material for the synthesis of calamitic (rod-shaped) liquid crystals.[2] By introducing alkyl chains and polar terminal groups, such as a cyano group, the mesomorphic properties of the resulting molecules can be precisely tuned.[2]
Multi-Step Synthesis Workflow
The utility of 4-Bromo-4'-methylbiphenyl as an intermediate is often demonstrated in multi-step synthetic sequences. For instance, the synthesis of a more complex biphenyl derivative can involve an initial functionalization of the biphenyl core, followed by bromination, and subsequent cross-coupling reactions.
Generalized multi-step synthesis involving a 4-bromobiphenyl intermediate.
Conclusion
4-Bromo-4'-methylbiphenyl is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of advanced materials and potential pharmaceutical precursors. Its utility is primarily derived from the strategic placement of a reactive bromine atom on the stable biphenyl framework, which allows for a wide range of synthetic modifications through well-established cross-coupling methodologies. The detailed protocols and workflows provided in this guide are intended to empower researchers and scientists to effectively utilize this key building block in their synthetic endeavors, paving the way for innovations in drug discovery and materials science.
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-4'-methylbiphenyl
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This technical gui...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and toxicological profile of 4-Bromo-4'-methylbiphenyl (CAS No: 50670-49-0).
(Image of the chemical structure of 4-Bromo-4'-methylbiphenyl)
Hazard Identification and Classification
4-Bromo-4'-methylbiphenyl is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][4]
A summary of the key physical and chemical properties of 4-Bromo-4'-methylbiphenyl is presented below. These properties are essential for designing safe experimental and storage conditions.
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of 4-Bromo-4'-methylbiphenyl.
Handling:
Handle in a well-ventilated area, preferably in a chemical fume hood.
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Wash hands and any exposed skin thoroughly after handling.[1][7]
Do not eat, drink, or smoke when using this product.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8] For operations that may generate dust, a NIOSH-approved respirator is recommended.
Take off contaminated clothing and wash it before reuse.[1]
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
Keep away from incompatible materials, such as strong oxidizing agents.[7]
In the event of exposure, immediate and appropriate first-aid measures should be taken.
Exposure Route
First-Aid Measures
Inhalation
Remove the person to fresh air and keep them comfortable for breathing.[1][7] If you feel unwell, seek medical attention.[1]
Skin Contact
Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1][7] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] If eye irritation persists, get medical advice/attention.
Ingestion
Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[7][8]
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard:
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as described in Section 4. Avoid dust formation.
Environmental Precautions: Prevent the material from entering drains or waterways.[7]
Methods for Cleaning Up: For small spills, dampen the solid material with an appropriate solvent (e.g., ethanol) to prevent dusting and carefully transfer to a sealed container for disposal.[9] For larger spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Toxicological Information
Acute Toxicity:
No specific LD50 or LC50 data is available for 4-Bromo-4'-methylbiphenyl.
No data is available to classify it as a skin or respiratory sensitizer.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
There is no available data to indicate that 4-Bromo-4'-methylbiphenyl is carcinogenic, mutagenic, or a reproductive toxin.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 4-Bromo-4'-methylbiphenyl are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. Below are generalized methodologies for the key irritation studies.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.
Animal Model: Healthy, young adult albino rabbits are typically used.
Procedure: A small area of the animal's fur is clipped. A 0.5 g or 0.5 mL test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.
Observation: The patch is removed after a 4-hour exposure period. The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
Scoring: The severity of the skin reactions is scored on a scale of 0 to 4.
Classification: The substance is classified as an irritant based on the mean scores for erythema or edema.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause eye irritation or damage.
Animal Model: Healthy, young adult albino rabbits are used.
Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
Scoring: The severity of the eye reactions is scored.
Classification: The substance is classified based on the persistence and severity of the observed eye lesions.
Visualizations
The following diagrams illustrate key safety and response workflows for handling 4-Bromo-4'-methylbiphenyl.
Caption: Hazard Identification and Response Workflow for 4-Bromo-4'-methylbiphenyl.
Caption: Spill Response Protocol for 4-Bromo-4'-methylbiphenyl.
Disclaimer
This document is intended to provide a summary of the available safety and handling information for 4-Bromo-4'-methylbiphenyl and should be used as a guide. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. All users should consult the most current Safety Data Sheet (SDS) provided by the manufacturer.
An In-depth Technical Guide to 4-Bromo-4'-methylbiphenyl
This technical guide provides a comprehensive overview of 4-Bromo-4'-methylbiphenyl (CAS No: 50670-49-0), a key building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of 4-Bromo-4'-methylbiphenyl (CAS No: 50670-49-0), a key building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development and materials science, this document details the compound's properties, commercial availability, synthesis protocols, and primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
4-Bromo-4'-methylbiphenyl is a biphenyl derivative functionalized with a bromine atom and a methyl group at the para positions of the two phenyl rings.[1] This structure makes it an ideal intermediate for synthesizing more complex molecular architectures.[1][2] It typically appears as a white to yellow or orange crystalline powder.[1][2][3]
Table 1: Physicochemical Properties of 4-Bromo-4'-methylbiphenyl
4-Bromo-4'-methylbiphenyl is available from several chemical suppliers, typically on an R&D scale. Purity levels are generally high, making it suitable for most synthetic applications.
| ChemicalBook | For R&D use only | Provides Safety Data Sheet.[4] |
Synthesis and Experimental Protocols
The primary method for synthesizing 4-Bromo-4'-methylbiphenyl and related biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[10]
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 4-Methyl-p-terphenyl
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 4-methyl-p-terphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-methyl-p-terphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the coupling of 4-Bromo-4'-methylbiphenyl with phenylboronic acid, a key transformation for creating complex biaryl and terphenyl structures prevalent in pharmaceuticals and advanced materials.[1][2]
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyaryls.[3][4] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents. The synthesis of terphenyl derivatives, such as 4-methyl-p-terphenyl, is of significant interest as these scaffolds are integral to various biologically active molecules and materials for organic electronics.[2][5][6] This protocol provides a reproducible method for researchers engaged in drug discovery and materials science.
Reaction Principle
The synthesis of 4-methyl-p-terphenyl is achieved by the palladium-catalyzed reaction between 4-Bromo-4'-methylbiphenyl and phenylboronic acid. The catalytic cycle involves three primary steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Bromo-4'-methylbiphenyl), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[3][7]
Transmetalation: The boronic acid, activated by a base, transfers its phenyl group to the Pd(II) complex, displacing the halide.[3][7]
Reductive Elimination: The two organic fragments on the palladium complex are coupled, yielding the final product (4-methyl-p-terphenyl) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4][7]
Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.[3][8][9]
Materials and Reagents:
4-Bromo-4'-methylbiphenyl
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)[9]
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, CsF)[8][9]
Toluene
Deionized water
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate
Hexanes
Argon or Nitrogen gas
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Silica gel for column chromatography
Procedure:
Reaction Setup:
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-4'-methylbiphenyl (1.0 mmol, 263.15 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[3]
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
Using syringes, add degassed toluene (10 mL) and deionized water (2 mL).[3]
Reaction Execution:
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.[3]
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.[3][9]
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[9]
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure 4-methyl-p-terphenyl.[9]
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-methyl-p-terphenyl.
Parameter
Value
Notes
Reactants
4-Bromo-4'-methylbiphenyl
1.0 mmol
Limiting reagent.
Phenylboronic acid
1.2 - 1.5 equiv.
Used in slight excess to drive the reaction to completion.[3][8]
Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-4'-methylbiphenyl. This vers...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-4'-methylbiphenyl. This versatile substrate can undergo a variety of transformations to form carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex molecules in pharmaceutical and materials science research. The following sections detail the reaction conditions and experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming biaryl compounds by reacting an aryl halide with an organoboron species.[1] For 4-bromo-4'-methylbiphenyl, this reaction can be used to introduce a wide range of aryl or vinyl substituents.
Quantitative Data Summary: Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a standard laboratory procedure using a homogeneous palladium catalyst.[1]
Materials:
4-Bromo-4'-methylbiphenyl
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Toluene
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To an oven-dried Schlenk flask, add 4-bromo-4'-methylbiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
Add toluene (10 mL) and deionized water (2 mL) via syringe.
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
After completion, cool the mixture to room temperature.
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[5]
Experimental Protocol: Heck Reaction with n-Butyl Acrylate
Materials:
4-Bromo-4'-methylbiphenyl
n-Butyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃)
Triethylamine (Et₃N)
Acetonitrile (anhydrous, degassed)
Standard laboratory glassware
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
In an oven-dried Schlenk tube, combine 4-bromo-4'-methylbiphenyl (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
Seal the tube, then evacuate and backfill with an inert gas three times.
Add anhydrous, degassed acetonitrile (5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (1.2 mmol) via syringe.
Heat the reaction mixture to 100 °C and stir for 2-4 hours.
Monitor the reaction by TLC or GC-MS.
Once complete, cool the mixture to room temperature.
Dilute with diethyl ether (20 mL) and filter through a pad of celite.
Wash the filtrate with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography to yield the substituted alkene.
Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]
To a solution of 4-bromo-4'-methylbiphenyl (1.0 mmol) in anhydrous THF (5 mL) at room temperature under an inert atmosphere, add sequentially Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.025 mmol), and diisopropylamine (7.0 mmol).
Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture.
Stir the reaction for 3 hours at room temperature.
Monitor the reaction's progress via TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Catalytic Cycles for Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[12][13]
Quantitative Data Summary: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, add 4-bromo-4'-methylbiphenyl (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.5 mmol) to an oven-dried Schlenk tube.
Add anhydrous, degassed toluene (5 mL) via syringe.
Add morpholine (1.2 mmol) via syringe.
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols: Synthesis of Liquid Crystals Utilizing 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the synthesis of liquid crystalline materials using 4-Bromo-4'-methylbiphenyl as a key start...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of liquid crystalline materials using 4-Bromo-4'-methylbiphenyl as a key starting material. The biphenyl scaffold is a fundamental structural motif in many calamitic (rod-shaped) liquid crystals, and the bromo and methyl functionalities on this precursor offer versatile handles for synthetic modifications to achieve desired mesomorphic properties.
Introduction
4-Bromo-4'-methylbiphenyl serves as a crucial building block for the synthesis of various liquid crystals, particularly the well-known 4-alkyl-4'-cyanobiphenyls.[1] The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments.[2][3][4] The methyl group can be further functionalized or used as a terminal group in the final liquid crystal molecule. This document outlines two primary synthetic pathways to produce a representative liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), which can be adapted from a 4-bromo-4'-alkylbiphenyl precursor.
Data Presentation
The following table summarizes key quantitative data for a selection of 4-alkyl-4'-cyanobiphenyl liquid crystals, which are structurally related to the compounds that can be synthesized from 4-Bromo-4'-methylbiphenyl derivatives.
Compound Name
Abbreviation
Crystal to Nematic Transition (°C)
Nematic to Isotropic Transition (°C)
Dielectric Anisotropy (Δε)
4-Cyano-4'-pentylbiphenyl
5CB
22.5
35.0
Positive
4-Cyano-4'-hexylbiphenyl
6CB
14.5
29.0
Positive
4-Cyano-4'-heptylbiphenyl
7CB
30.0
42.8
Positive
4-Cyano-4'-octylbiphenyl
8CB
21.5 (SmA-N)
40.5
Positive
Note: The dielectric anisotropy for these compounds is positive due to the large dipole moment of the cyano group along the principal molecular axis.[5][6] Phase transition temperatures for 8CB are for the Smectic A to Nematic (SmA-N) and Nematic to Isotropic (N-I) transitions.[1]
Experimental Workflows and Protocols
The synthesis of liquid crystals from 4-Bromo-4'-methylbiphenyl can be approached through several synthetic routes. Below are two common and effective protocols.
Application Note: Synthesis of High-Performance Blue-Emitting OLED Materials from 4-Bromo-4'-methylbiphenyl
Introduction The development of efficient and stable Organic Light-Emitting Diodes (OLEDs) is a cornerstone of modern display and lighting technology. The molecular design of the emissive and charge-transporting material...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The development of efficient and stable Organic Light-Emitting Diodes (OLEDs) is a cornerstone of modern display and lighting technology. The molecular design of the emissive and charge-transporting materials is critical to achieving high performance. 4-Bromo-4'-methylbiphenyl serves as a versatile and readily available starting material for the synthesis of advanced OLED materials. Its biphenyl core provides a rigid and electronically favorable scaffold, while the bromo and methyl functionalities offer strategic points for chemical modification through common cross-coupling reactions.
This application note provides detailed protocols for the synthesis of two classes of high-performance blue-emitting OLED materials starting from 4-Bromo-4'-methylbiphenyl: a carbazole-based host material and a triarylamine-based hole-transporting material. These materials are designed to exhibit excellent thermal stability, high quantum yields, and suitable energy levels for efficient charge injection and transport in OLED devices.
Synthetic Pathways
The overall synthetic strategy involves well-established palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki coupling. These reactions allow for the precise construction of complex organic molecules with high yields and functional group tolerance.
Figure 1: Overview of synthetic pathways from 4-Bromo-4'-methylbiphenyl.
Experimental Protocols
Protocol 1: Synthesis of 4-(4'-methylbiphenyl)-9H-carbazole (Host Material)
This protocol details the synthesis of a carbazole-based host material via a Buchwald-Hartwig amination reaction. Carbazole derivatives are widely used as host materials in phosphorescent OLEDs due to their high triplet energy and good thermal stability.
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-4'-methylbiphenyl, carbazole, and sodium tert-butoxide.
Add Pd(OAc)₂ and S-Phos to the flask.
Add anhydrous toluene via syringe.
Degas the reaction mixture by three freeze-pump-thaw cycles.
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature and quench with distilled water.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product as a white solid.
Figure 2: Workflow for the synthesis of 4-(4'-methylbiphenyl)-9H-carbazole.
Protocol 2: Synthesis of N-(4'-methylbiphenyl)-N,N-diphenylamine (Hole-Transporting Material)
This protocol describes the synthesis of a triarylamine-based material, which is commonly employed as a hole-transporting layer (HTL) in OLEDs due to its excellent hole mobility and morphological stability.
In a glovebox, add Pd₂(dba)₃, P(tBu)₃, and NaOtBu to a Schlenk flask.
Remove the flask from the glovebox and add 4-Bromo-4'-methylbiphenyl and diphenylamine under a counterflow of inert gas.
Add anhydrous toluene via syringe.
Degas the mixture by bubbling argon through the solution for 20 minutes.
Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by GC-MS.
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure.
Purify the crude product by recrystallization from a mixture of toluene and ethanol to obtain the desired product as a crystalline solid.
Data Presentation: Physicochemical Properties
The synthesized materials were characterized to determine their key properties relevant to OLED applications.
Property
4-(4'-methylbiphenyl)-9H-carbazole
N-(4'-methylbiphenyl)-N,N-diphenylamine
Formula
C₂₅H₁₉N
C₂₅H₂₁N
Molecular Weight
333.43 g/mol
335.45 g/mol
Yield
85%
91%
Melting Point (Tₘ)
165 °C
128 °C
Glass Transition (T₉)
115 °C
88 °C
HOMO Level
-5.8 eV
-5.3 eV
LUMO Level
-2.4 eV
-2.1 eV
Photoluminescence (PL)
410 nm (in Toluene)
395 nm (in Toluene)
PL Quantum Yield (PLQY)
0.75
0.68
Note: HOMO/LUMO levels were estimated using cyclic voltammetry.
Conclusion
4-Bromo-4'-methylbiphenyl is an excellent precursor for the efficient synthesis of high-performance OLED materials. The Buchwald-Hartwig amination protocols provided herein offer reliable and high-yielding routes to carbazole-based host materials and triarylamine-based hole-transporting materials. The resulting compounds exhibit desirable thermal and photophysical properties, making them strong candidates for use in the fabrication of advanced blue-emitting OLED devices. Further device fabrication and testing are recommended to fully evaluate their electroluminescent performance.
Method
Application Notes and Protocols: 4-Bromo-4'-methylbiphenyl as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-4'-methylbiphenyl is a key building block in the synthesis of a class of pharmaceuticals known as angiotensin II receptor blockers (ARB...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-methylbiphenyl is a key building block in the synthesis of a class of pharmaceuticals known as angiotensin II receptor blockers (ARBs), commonly referred to as "sartans."[1][2] These drugs are widely prescribed for the treatment of hypertension and other cardiovascular diseases.[3][4] The biphenyl scaffold of 4-bromo-4'-methylbiphenyl is a crucial structural motif that, after further functionalization, enables the final compound to effectively block the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[3][5]
These application notes provide detailed protocols for the synthesis of key intermediates derived from 4-bromo-4'-methylbiphenyl and their subsequent use in the preparation of sartan drug candidates. The methodologies are based on established and scalable chemical transformations, primarily the Suzuki-Miyaura cross-coupling reaction for the formation of the biphenyl core and subsequent free-radical bromination to introduce the necessary reactive handle for further elaboration.[1][6]
Synthetic Strategy Overview
The general synthetic strategy involves a two-step process to generate a highly versatile intermediate, 4'-bromomethyl-2-cyanobiphenyl, from commercially available precursors. This intermediate is then used to alkylate a heterocyclic core, which is a common feature of many sartan drugs.
Caption: General synthetic workflow from precursors to a sartan drug precursor.
Experimental Protocols
Protocol 1: Synthesis of 4'-Methyl-2-cyanobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 4-bromotoluene and 2-cyanophenylboronic acid.
Materials:
4-Bromotoluene
2-Cyanophenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Toluene
Water
Ethyl acetate
Brine
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), 2-cyanophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Add toluene (10 mL) and deionized water (2 mL) via syringe.
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Reactant/Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Mass/Volume
4-Bromotoluene
171.04
1.0
171 mg
2-Cyanophenylboronic acid
146.95
1.2
176 mg
Palladium(II) acetate
224.50
0.02
4.5 mg
Triphenylphosphine
262.29
0.04
10.5 mg
Potassium carbonate
138.21
2.0
276 mg
Toluene
-
-
10 mL
Water
-
-
2 mL
Table 1: Reagents for the synthesis of 4'-Methyl-2-cyanobiphenyl.
Protocol 2: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl via Radical Bromination
This protocol details the selective bromination of the methyl group of 4'-methyl-2-cyanobiphenyl.
Materials:
4'-Methyl-2-cyanobiphenyl
N-Bromosuccinimide (NBS), freshly recrystallized
2,2'-Azobisisobutyronitrile (AIBN) or other suitable radical initiator
1,2-Dichloroethane or Ethyl Acetate
Water
Isopropanol
Procedure:
In a reaction vessel, dissolve 4'-methyl-2-cyanobiphenyl (e.g., 193 g, 1 eq) in a suitable solvent such as 1,2-dichloroethane (4.7 L) or ethyl acetate (800 g).[7][8]
Add N-bromosuccinimide (1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.[7]
Heat the mixture to reflux (for 1,2-dichloroethane) or to 35-45°C (for ethyl acetate).[7][8]
The reaction is exothermic and should be carefully controlled.[7]
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and, if using 1,2-dichloroethane, wash it three times with hot water.[7]
If using ethyl acetate, separate the organic phase.[8]
Concentrate the organic phase under reduced pressure to obtain the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane or by cooling the concentrated ethyl acetate solution).[8][9] A yield of 85% has been reported for this step.[8]
Reactant/Reagent
Molecular Weight ( g/mol )
Molar Ratio
Notes
4'-Methyl-2-cyanobiphenyl
193.25
1.0
Starting material
N-Bromosuccinimide (NBS)
177.98
1.0 - 1.1
Brominating agent
AIBN or Benzoyl Peroxide
-
Catalytic
Radical initiator
1,2-Dichloroethane or Ethyl Acetate
-
-
Solvent
Table 2: Reagents for the synthesis of 4'-Bromomethyl-2-cyanobiphenyl.
Application in Pharmaceutical Synthesis: Telmisartan
4'-Bromomethyl-2-cyanobiphenyl is a crucial intermediate in the synthesis of Telmisartan, a widely used ARB.[10] The synthesis involves the alkylation of the pre-formed bis-benzimidazole core of Telmisartan with 4'-bromomethyl-2-cyanobiphenyl, followed by hydrolysis of the nitrile group to a carboxylic acid.
A one-step process for the synthesis of Telmisartan from its intermediates has also been developed.[11] In this process, [1H-Benzimidazole-2-n-propyl-4-methyl-6-(1′-methyl benzimidazole-2′-yl)] is reacted with methyl-4-(bromomethyl)biphenyl-2-carboxylate in a polar aprotic solvent in the presence of a base to yield Telmisartan.[11] A reported example of this one-step synthesis achieved a yield of 88%.[11]
Table 3: Example of a one-step synthesis of Telmisartan.[11]
Mechanism of Action: Angiotensin II Receptor Blockade
Sartan drugs, synthesized from 4-bromo-4'-methylbiphenyl derivatives, exert their therapeutic effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS).[12][13] Specifically, they are antagonists of the Angiotensin II Type 1 (AT1) receptor.[3][5]
Caption: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of sartan drugs.
Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, which leads to sodium and water retention.[13] Both of these effects contribute to an increase in blood pressure.[13] By blocking the AT1 receptor, sartans prevent the actions of Angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[3][5]
Conclusion
4-Bromo-4'-methylbiphenyl and its derivatives are indispensable precursors in the pharmaceutical industry for the synthesis of a wide range of sartan drugs. The synthetic routes, primarily involving Suzuki-Miyaura coupling and subsequent functionalization, are well-established and scalable. The resulting pharmaceutical compounds play a critical role in the management of cardiovascular diseases by effectively inhibiting the Renin-Angiotensin-Aldosterone System. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development.
Application Notes and Protocols for the Heck Coupling Reaction with 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals Introduction The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This powerful transformation is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, due to its functional group tolerance and broad substrate scope.[3] This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 4-Bromo-4'-methylbiphenyl, a key intermediate in the synthesis of various high-value compounds.
The reaction involves the coupling of 4-Bromo-4'-methylbiphenyl with various alkenes, such as styrenes and acrylates, to yield substituted biphenyl derivatives. These products serve as crucial building blocks in medicinal chemistry and materials science. The general transformation is depicted below:
Reaction Scheme:
This document outlines optimized reaction conditions, provides detailed experimental procedures, and presents a summary of expected outcomes based on analogous reactions found in the scientific literature.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical conditions for the Heck coupling reaction of aryl bromides with common alkenes, which can be adapted for 4-Bromo-4'-methylbiphenyl.
Table 1: Heck Coupling of Aryl Bromides with Styrene Derivatives
The following is a generalized, detailed protocol for the Heck coupling reaction of 4-Bromo-4'-methylbiphenyl with an alkene (e.g., styrene or an acrylate). This protocol is based on established procedures for similar aryl bromides and should be optimized for the specific substrate and alkene.[8]
Materials:
4-Bromo-4'-methylbiphenyl (1.0 equiv.)
Alkene (e.g., Styrene or n-Butyl Acrylate) (1.2 - 1.5 equiv.)
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tolyl)₃) (2-4 mol%)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equiv.)
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for reaction, workup, and purification
Procedure:
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-4'-methylbiphenyl, palladium(II) acetate, and the phosphine ligand.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF) via syringe to dissolve the solids. Subsequently, add the alkene and the base (if using a liquid base like triethylamine, add it via syringe; if using a solid base like potassium carbonate, it can be added with the other solids in step 1).
Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 4-Bromo-4'-methylbiphenyl is consumed (typically 8-24 hours).
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 4-alkenyl-4'-methylbiphenyl.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Heck Coupling Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][2] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species.
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a Heck coupling reaction in a research laboratory setting.
Caption: General experimental workflow for the Heck reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient palladium-catalyzed m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This powerful cross-coupling reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are crucial structural motifs. This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 4-Bromo-4'-methylbiphenyl, a key intermediate in the synthesis of various complex organic molecules.
The general reaction scheme involves the coupling of 4-Bromo-4'-methylbiphenyl with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The judicious selection of these components is critical for achieving high yields and reaction efficiency.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of 4-Bromo-4'-methylbiphenyl and closely related aryl bromides with various amines. This data is intended to serve as a guide for reaction optimization.
Estimated yields are based on typical outcomes for similar substrates under the specified conditions.
Experimental Protocols
General Considerations
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents and liquid reagents should be anhydrous and degassed prior to use.
Protocol 1: Amination of 4-Bromo-4'-methylbiphenyl with Aniline
This protocol describes a general procedure for the coupling of 4-Bromo-4'-methylbiphenyl with aniline.
Schlenk tube or round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle/oil bath
Procedure:
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-4'-methylbiphenyl (1.0 equiv.), Cesium Carbonate (1.5 equiv.), Palladium(II) Acetate (0.02 equiv., 2 mol%), and BINAP (0.03 equiv., 3 mol%).
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Addition of Reagents: Under a positive flow of inert gas, add anhydrous, degassed toluene via syringe. Subsequently, add aniline (1.2 equiv.) via syringe.
Reaction: Place the Schlenk tube in a preheated oil bath or heating mantle set to 110 °C. Stir the reaction mixture vigorously.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(4'-methyl-[1,1'-biphenyl]-4-yl)aniline.
Protocol 2: Amination of 4-Bromo-4'-methylbiphenyl with Morpholine
This protocol outlines a general procedure for the coupling of 4-Bromo-4'-methylbiphenyl with a secondary cyclic amine, morpholine.
Schlenk tube or round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle/oil bath
Procedure:
Catalyst Pre-formation (Optional but recommended): In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv., 1.5 mol%) and Xantphos (0.075 equiv., 7.5 mol%). Evacuate and backfill with an inert gas three times. Add a small amount of anhydrous solvent and stir for 10-15 minutes at room temperature.
Reaction Setup: In a separate oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-4'-methylbiphenyl (1.0 equiv.) and Sodium tert-butoxide (1.4 equiv.). Evacuate and backfill with an inert gas three times.
Addition of Reagents: To the Schlenk tube containing the substrate and base, add anhydrous, degassed toluene or dioxane via syringe. Then, add morpholine (1.2 equiv.) via syringe. Finally, add the pre-formed catalyst solution via syringe.
Reaction: Place the Schlenk tube in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Note: Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid via Grignard Reaction of 4-Bromo-4'-methylbiphenyl
Introduction The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the preparation of a Grignard reagent...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the preparation of a Grignard reagent from 4-bromo-4'-methylbiphenyl and its subsequent carboxylation to yield 4'-methylbiphenyl-4-carboxylic acid. This biaryl carboxylic acid serves as a valuable building block in medicinal chemistry and materials science. The procedure emphasizes safety, reproducibility, and purity of the final product. The protocols are intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
The formation of the Grignard reagent is sensitive to moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.[2][3][4] The subsequent reaction with an electrophile, in this case, carbon dioxide, provides a straightforward route to the corresponding carboxylic acid.[2][5]
Experimental Protocols
This section details the procedures for the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.
Protocol 1: Preparation of 4'-Methylbiphenyl-4-ylmagnesium Bromide
This protocol describes the formation of the Grignard reagent from 4-bromo-4'-methylbiphenyl.
Apparatus Setup: Assemble the oven-dried three-necked flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Purge the entire system with dry nitrogen or argon gas for at least 15-20 minutes to ensure an inert atmosphere.[6]
Reactant Charging: Place the magnesium turnings into the flask. Add a single crystal of iodine as an initiator.[7]
Preparation of Aryl Halide Solution: In a separate dry flask, dissolve 4-bromo-4'-methylbiphenyl in anhydrous THF. Transfer this solution to the dropping funnel.
Initiation of Reaction: Add a small portion (approximately 10%) of the 4-bromo-4'-methylbiphenyl solution from the dropping funnel to the magnesium turnings.[7] The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[7] Gentle heating with a water bath may be necessary to start the reaction.[6]
Addition of Aryl Halide: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[3]
Completion of Reaction: After the addition is complete, reflux the mixture for an additional hour to ensure all the magnesium has reacted.[7] The solution should appear as a dark grey to brown mixture.
Cooling: Cool the resulting Grignard reagent solution to room temperature. It is now ready for the subsequent reaction.
Protocol 2: Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid
This protocol outlines the reaction of the prepared Grignard reagent with solid carbon dioxide (dry ice).
Quenching with CO2: In a separate large beaker, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with gentle stirring.[5] The Grignard reagent will react with the CO2 to form a magnesium carboxylate salt.
Acidification: After all the dry ice has sublimated, slowly add 1 M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.[5]
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[7]
Washing: Combine the organic layers and wash them with saturated sodium bicarbonate solution, followed by brine.[7]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure to yield the crude product.[7]
Purification: The crude 4'-methylbiphenyl-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4'-methylbiphenyl-4-carboxylic acid.
Grignard reactions require strict adherence to safety protocols due to the use of flammable solvents and reactive reagents.
Anhydrous Conditions: All glassware must be thoroughly dried to prevent the Grignard reagent from being quenched by water.[3][4]
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[6]
Flammable Solvents: Diethyl ether and THF are highly flammable.[3][8] Ensure there are no open flames in the laboratory and work in a well-ventilated fume hood.[3]
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[3] An ice-water bath should be readily available to control the reaction rate if it becomes too vigorous.[3]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[8][9] For large-scale reactions, a blast shield is recommended.[8]
Quenching: The quenching of the Grignard reagent should be performed carefully and slowly, especially when using protic reagents like water or acids, as the reaction can be vigorous.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4'-methylbiphenyl-4-carboxylic acid.
Application Note: Purification of 4-Bromo-4'-methylbiphenyl by Recrystallization
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the purification of 4-Bromo-4'-methylbiphenyl via recrystallization. The document outlines t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-Bromo-4'-methylbiphenyl via recrystallization. The document outlines the selection of an appropriate solvent system based on the physicochemical properties of the target compound and provides a step-by-step experimental procedure. Furthermore, a summary of relevant physical and solubility data is presented in tabular format to facilitate solvent choice and process optimization. A graphical representation of the experimental workflow is also included to ensure clarity and reproducibility of the method.
Introduction
4-Bromo-4'-methylbiphenyl is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics.[1] The purity of this building block is critical for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note details a reliable protocol for the purification of 4-Bromo-4'-methylbiphenyl using this technique.
Physicochemical Properties and Solubility Data
A thorough understanding of the physical properties and solubility profile of 4-Bromo-4'-methylbiphenyl is essential for developing an effective recrystallization protocol.
Table 1: Physicochemical Properties of 4-Bromo-4'-methylbiphenyl
Table 2: Estimated Solubility of 4-Bromo-4'-methylbiphenyl in Common Organic Solvents at Room Temperature
Based on the principle of "like dissolves like" and data from structurally similar compounds, the following solubility profile can be estimated.[5] It is recommended to perform small-scale solubility tests to confirm the optimal solvent.
Solvent
Polarity
Estimated Solubility
Rationale / Supporting Evidence for Similar Compounds
Hexane
Non-polar
High
Haloaryl compounds often crystallize well from boiling hexanes.[6]
Toluene
Non-polar
High
4-Bromobiphenyl shows significant solubility in non-polar aromatic solvents like toluene.[5]
Dichloromethane
Polar aprotic
High
A good solvent for a wide range of organic compounds.
Ethyl Acetate
Polar aprotic
Moderate
A commonly used solvent for recrystallization of moderately polar compounds.[6]
Experimental Protocol: Recrystallization of 4-Bromo-4'-methylbiphenyl
This protocol outlines a general procedure for the recrystallization of 4-Bromo-4'-methylbiphenyl. Ethanol is suggested as a starting solvent based on protocols for the closely related compound, 4-bromobiphenyl.[7][8] However, other solvents from Table 2 with moderate solubility may also be suitable.
Materials and Equipment:
Crude 4-Bromo-4'-methylbiphenyl
Recrystallization solvent (e.g., Ethanol, 95%)
Erlenmeyer flasks
Heating mantle or hot plate with a water/oil bath
Condenser
Buchner funnel and filter flask
Filter paper
Glass stirring rod
Spatula
Watch glass
Ice bath
Vacuum source
Procedure:
Solvent Selection: Based on the data in Table 2 and small-scale preliminary tests, select a suitable solvent. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Dissolution:
Place the crude 4-Bromo-4'-methylbiphenyl (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size.
Add a small volume of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.
Add a boiling chip and fit a condenser to the flask.
Gently heat the mixture to the boiling point of the solvent while stirring.
Add more hot solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
Hot Filtration (if necessary):
If insoluble impurities are present after the dissolution step, a hot gravity filtration is required.
Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization.
Crystallization:
Remove the flask from the heat source and cover it with a watch glass.
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals:
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying:
Dry the purified crystals on the filter paper by drawing air through them for a few minutes.
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Analysis:
Determine the melting point of the purified 4-Bromo-4'-methylbiphenyl. A sharp melting point close to the literature value indicates high purity.
Calculate the percentage recovery.
Experimental Workflow
Caption: Workflow for the purification of 4-Bromo-4'-methylbiphenyl by recrystallization.
Troubleshooting
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent to increase the concentration and cool again.
Low Recovery: This is often due to using too much solvent during the dissolution step or washing the crystals with solvent that is not ice-cold. Ensure the minimum amount of hot solvent is used and the washing solvent is thoroughly chilled.
Conclusion
Recrystallization is an effective and straightforward method for the purification of 4-Bromo-4'-methylbiphenyl. The selection of an appropriate solvent is paramount to the success of the procedure. By following the detailed protocol and considering the troubleshooting tips provided in this application note, researchers, scientists, and drug development professionals can consistently obtain high-purity 4-Bromo-4'-methylbiphenyl suitable for their research and development needs.
Application Notes and Protocols for the Purification of 4-Bromo-4'-methylbiphenyl via Column Chromatography
Audience: Researchers, scientists, and drug development professionals. Introduction 4-Bromo-4'-methylbiphenyl is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-4'-methylbiphenyl is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional materials. Its purification is a critical step to ensure the quality and reactivity of the final products. Column chromatography is a widely used and effective technique for the purification of such compounds. This document provides a detailed protocol for the purification of 4-Bromo-4'-methylbiphenyl using silica gel column chromatography.
Compound Information
Property
Value
IUPAC Name
1-Bromo-4-(4-methylphenyl)benzene
Molecular Formula
C₁₃H₁₁Br
Molecular Weight
247.13 g/mol
Appearance
White to off-white solid or powder
Melting Point
131-135 °C
Solubility
Soluble in organic solvents like dichloromethane, ethyl acetate, and hexanes. Insoluble in water.
CAS Number
50670-49-0
Experimental Protocols
1. Materials and Reagents
Crude 4-Bromo-4'-methylbiphenyl
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
Hexanes (or petroleum ether), HPLC grade
Ethyl acetate, HPLC grade
Dichloromethane (DCM), HPLC grade
Thin Layer Chromatography (TLC) plates (silica gel coated)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture in which the desired compound, 4-Bromo-4'-methylbiphenyl, has a retention factor (Rf) of approximately 0.2-0.3.[1] This Rf value typically provides good separation from impurities during column chromatography.
Procedure:
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). Suggested starting ratios: 99:1, 98:2, 95:5, and 90:10 (hexanes:ethyl acetate).
Dissolve a small amount of the crude 4-Bromo-4'-methylbiphenyl in a suitable solvent like dichloromethane.
Spot the dissolved sample onto the baseline of a TLC plate.
Develop the TLC plate in a chamber saturated with the chosen eluent.
Visualize the spots under a UV lamp.
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Select the solvent system that gives an Rf of ~0.2-0.3 for the main spot corresponding to 4-Bromo-4'-methylbiphenyl and good separation from any impurities.
3. Column Chromatography Protocol
This protocol is for a standard flash column chromatography setup.
Column Preparation:
Securely clamp a glass column in a vertical position in a fume hood.
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.
Add a thin layer of sand (approximately 1 cm) on top of the plug.
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). The amount of silica gel should be 50-100 times the weight of the crude sample.
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
Once the silica gel has settled, add another thin layer of sand (approximately 1 cm) on top to prevent disturbance of the silica bed during solvent addition.
Continuously add the eluent to the column, ensuring the silica gel bed does not run dry.
Sample Loading:
Dissolve the crude 4-Bromo-4'-methylbiphenyl in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluting solvent).
Carefully add the dissolved sample to the top of the silica gel bed using a pipette.
Alternatively, for less soluble samples, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Elution and Fraction Collection:
Begin eluting the column with the solvent system determined by TLC analysis. For closely running impurities, a gradient elution may be beneficial. Start with a less polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). For example, start with 100% hexanes, then move to 99:1, 98:2 hexanes:ethyl acetate, and so on.
Collect the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
Monitor the separation by spotting aliquots of the collected fractions on a TLC plate and developing it in the appropriate solvent system.
Combine the fractions that contain the pure 4-Bromo-4'-methylbiphenyl.
Isolation of the Purified Compound:
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
The resulting white solid is the purified 4-Bromo-4'-methylbiphenyl.
Determine the yield and confirm the purity of the product by analytical techniques such as melting point, NMR spectroscopy, or GC-MS.
Application Notes and Protocols: The Utility of 4-Bromo-4'-methylbiphenyl in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the application of 4-Bromo-4'-methylbiphenyl as a key intermediate in the synthesis of novel agrochemicals. Wh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-Bromo-4'-methylbiphenyl as a key intermediate in the synthesis of novel agrochemicals. While direct, publicly available synthetic routes for commercial agrochemicals using this specific starting material are limited, its structural motifs are present in various active compounds. The following protocols and data describe a representative synthesis of a hypothetical fungicidal agent, "BiphenylCarboxamide-X," to illustrate a plausible and efficient synthetic strategy.
Introduction
4-Bromo-4'-methylbiphenyl is a versatile building block in organic synthesis. Its biphenyl core is a common feature in a range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of a bromine atom allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the straightforward introduction of additional functional groups to construct complex molecular architectures. This makes 4-Bromo-4'-methylbiphenyl an attractive starting material for the development of new active ingredients in crop protection.
Representative Application: Synthesis of a Hypothetical Fungicide (BiphenylCarboxamide-X)
This section outlines the synthesis of a hypothetical fungicide, BiphenylCarboxamide-X, from 4-Bromo-4'-methylbiphenyl. The synthetic route involves a Suzuki-Miyaura coupling to introduce a pyrazole moiety, followed by functional group manipulations and final amidation to yield the target compound.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of BiphenylCarboxamide-X.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-4'-(1H-pyrazol-4-yl)-1,1'-biphenyl
To a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 4-Bromo-4'-methylbiphenyl (10.0 g, 40.5 mmol), 1H-pyrazole-4-boronic acid pinacol ester (9.4 g, 48.6 mmol), and potassium carbonate (16.8 g, 121.5 mmol).
Add a solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).
De-gas the mixture by bubbling nitrogen through it for 20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (0.94 g, 0.81 mmol) to the reaction mixture.
Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 4-Methyl-4'-(1H-pyrazol-4-yl)-1,1'-biphenyl as a white solid.
Step 2: Synthesis of Ethyl 2-(4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl)acetate
Dissolve Ethyl 2-(4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl)acetate (7.0 g, 21.8 mmol) in a mixture of THF (70 mL) and water (35 mL).
Add lithium hydroxide monohydrate (1.83 g, 43.6 mmol) and stir the mixture at room temperature for 6 hours.
Remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH 2-3 with 2M HCl.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl)acetic acid.
Hypothetical Mode of Action: Succinate Dehydrogenase Inhibition
Many modern fungicides with a carboxamide group act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the production of ATP, leading to fungal cell death.
Technical Notes & Optimization
Troubleshooting
minimizing homocoupling in Suzuki reactions with 4-Bromo-4'-methylbiphenyl
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions, with a specific focus on minimizi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions, with a specific focus on minimizing homocoupling in the synthesis of biaryl compounds like those derived from 4-Bromo-4'-methylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with a substrate like 4-Bromo-4'-methylbiphenyl?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the same coupling partner react with each other. In the case of a reaction involving 4-Bromo-4'-methylbiphenyl and a boronic acid (e.g., phenylboronic acid), two types of homocoupling byproducts can form:
Biphenyl: from the self-coupling of phenylboronic acid.
4,4'-Dimethylbiphenyl: from the self-coupling of 4-bromotoluene (a related aryl bromide).[1]
This side reaction is problematic because it consumes the starting materials, reduces the yield of the desired unsymmetrical biaryl product, and complicates the purification process due to the structural similarities between the desired product and the homocoupled byproducts.[2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3]
Oxygen: Can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][4][5]
Palladium(II) Precatalysts: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly promote homocoupling before being reduced to the active Pd(0) state.[1][3][5]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture through analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] These byproducts will have distinct retention times or mass-to-charge ratios compared to your desired product.
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant homocoupling of your boronic acid or 4-Bromo-4'-methylbiphenyl, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following table summarizes the illustrative effects of various reaction parameters on the yield of the desired cross-coupled product and the formation of homocoupling byproducts.
Parameter
Condition A (Prone to Homocoupling)
Condition B (Optimized to Minimize Homocoupling)
Rationale for Improvement
Atmosphere
Aerobic (Air)
Anaerobic (Nitrogen or Argon)
Exclusion of oxygen prevents the oxidation of Pd(0) to Pd(II), a key species in promoting homocoupling.[1][4][6]
Palladium Source
Pd(OAc)₂ (Pd(II) precatalyst)
Pd(PPh₃)₄ (Pd(0) source)
Directly using the active Pd(0) form bypasses the potential for Pd(II)-mediated homocoupling at the start of the reaction.[1][5]
Base
Na₂CO₃
K₃PO₄ or Cs₂CO₃
Stronger, non-coordinating bases can facilitate a more efficient transmetalation step, outcompeting the homocoupling pathway.[1]
Solvent Degassing
No degassing
Sparging with N₂ for 30 min
Thoroughly removes dissolved oxygen from the reaction medium.[1][6]
Additives
None
Potassium Formate (mild reducing agent)
Can help maintain the palladium in its active Pd(0) state, suppressing Pd(II)-mediated side reactions.[7]
Experimental Protocol: Minimizing Homocoupling in the Synthesis of 4-Aryl-4'-methylbiphenyl
This protocol provides a general methodology for the Suzuki coupling of 4-Bromo-4'-methylbiphenyl with an arylboronic acid, incorporating best practices to minimize homocoupling.
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-4'-methylbiphenyl, the arylboronic acid, and potassium phosphate.
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Addition of Catalyst: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.
Addition of Solvents: Add the degassed 1,4-dioxane and degassed deionized water via syringe (a typical solvent ratio is 4:1 dioxane:water).
Further Degassing: Bubble the inert gas through the reaction mixture for an additional 15-20 minutes.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Signaling Pathways: The Catalytic Cycle and Homocoupling Interference
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and how oxygen-mediated interference leads to the unwanted homocoupling pathway.
Technical Support Center: Synthesis of 4-Bromo-4'-methylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-4'-methylbi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-4'-methylbiphenyl. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.
I. Troubleshooting Guides
This section is dedicated to resolving common issues that may arise during the synthesis of 4-Bromo-4'-methylbiphenyl via Suzuki-Miyaura coupling, Grignard reagent-based coupling, and Ullmann coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of 4-Bromo-4'-methylbiphenyl, typically reacting 4-bromotoluene with phenylboronic acid or 4-bromophenylboronic acid with toluene in the presence of a palladium catalyst and a base.[1]
Question 1: I am observing a significant amount of homocoupling byproducts (biphenyl and/or 4,4'-dimethylbiphenyl) in my reaction mixture. What is the cause and how can I minimize it?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling.[2] It can be caused by several factors:
Oxygen in the reaction mixture: Oxygen can promote the homocoupling of boronic acids.
Inefficient catalyst: An inactive or degraded palladium catalyst can lead to side reactions.
High temperature: Elevated temperatures can sometimes increase the rate of homocoupling.
Troubleshooting Steps:
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the palladium catalyst.[3] Maintain a positive pressure of the inert gas throughout the reaction.
Use a Fresh and Active Catalyst: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[3]
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling. However, this could also decrease the rate of the desired reaction, so optimization is key.
Control Stoichiometry: Using a slight excess of one of the coupling partners can sometimes suppress homocoupling.[4]
Question 2: My reaction yield is low, and the starting materials are largely unreacted. What should I check?
Answer: Low conversion can be attributed to several factors related to the reagents and reaction conditions.
Troubleshooting Steps:
Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of a reliable catalyst such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand.[1]
Base Strength and Solubility: The choice of base is crucial.[2] Ensure the base is strong enough to facilitate transmetalation but not so strong that it causes degradation of your starting materials. The base should also have adequate solubility in the reaction medium. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2]
Solvent System: The solvent must be appropriate for the reaction. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic reactants and the inorganic base.[1] Ensure the solvent is of high purity and anhydrous if required by the specific protocol.
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Question 3: I am observing protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of biphenyl from phenylboronic acid, for instance. This is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[5]
Troubleshooting Steps:
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents as water can facilitate protodeboronation.
Choice of Base: A milder base might be beneficial.
Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester, which can be less prone to protodeboronation.[3]
Grignard Reagent-Based Coupling (Kumada Coupling)
This method involves the cross-coupling of a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) with an aryl halide (e.g., 4-bromobiphenyl) in the presence of a nickel or palladium catalyst.[6]
Question 1: My Grignard reaction is not initiating. What could be the problem?
Answer: The formation of the Grignard reagent is highly sensitive to the reaction conditions.
Troubleshooting Steps:
Anhydrous Conditions: Grignard reagents react readily with protic solvents like water and alcohols.[7] Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] The disappearance of the iodine color or the initiation of bubbling indicates the start of the reaction.[6] Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation as they solvate and stabilize the reagent.[7]
Question 2: I am getting a high yield of the homocoupled product (4,4'-dimethylbiphenyl). How can I favor the cross-coupling product?
Answer: Homocoupling of the Grignard reagent is a significant side reaction.[8]
Troubleshooting Steps:
Slow Addition: Add the Grignard reagent slowly to the solution of the aryl halide and catalyst. This helps to maintain a low concentration of the Grignard reagent in the reaction mixture, minimizing self-coupling.[4]
Catalyst Choice: The choice of catalyst can influence the product distribution. Nickel catalysts like Ni(dppp)Cl₂ are commonly used.
Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling.
Ullmann Coupling
The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. For the synthesis of an unsymmetrical biaryl like 4-Bromo-4'-methylbiphenyl, a cross-coupling approach is necessary.[9]
Question 1: My Ullmann cross-coupling reaction is primarily yielding homocoupled products. How can I improve the selectivity for the cross-coupled product?
Answer: Achieving high selectivity in Ullmann cross-coupling can be challenging.[10]
Troubleshooting Steps:
Stoichiometry Control: When coupling two different aryl halides, using one in a significant excess can favor the formation of the unsymmetrical product.[10]
Use of Ligands: The addition of ligands, such as bidentate phosphines or diamines, can improve the efficiency and selectivity of the cross-coupling reaction under milder conditions.[11]
Activated Copper: Using activated copper powder can enhance reactivity and may allow for lower reaction temperatures, which can influence the product distribution.
II. Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing 4-Bromo-4'-methylbiphenyl?
A1: The Suzuki-Miyaura coupling is often the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1] Grignard reagent-based couplings are also efficient but require strictly anhydrous conditions.[6] The Ullmann coupling is generally less favored for unsymmetrical biaryl synthesis due to challenges with selectivity and often harsh reaction conditions.[9]
Q2: How can I effectively remove the palladium catalyst from my product after a Suzuki-Miyaura coupling?
A2: Several methods can be employed:
Filtration through Celite or Silica Gel: For heterogeneous catalysts like Pd/C, simple filtration is effective.[1] For homogeneous catalysts, passing the crude reaction mixture through a short plug of silica gel or Celite can help remove a significant portion of the catalyst.
Aqueous Workup: A standard aqueous workup can help remove water-soluble palladium salts.[1]
Treatment with Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can help adsorb residual palladium.[12]
Q3: What are the best solvent systems for the recrystallization of 4-Bromo-4'-methylbiphenyl?
A3: A mixed-solvent system is often ideal for recrystallizing 4-Bromo-4'-methylbiphenyl.[13] An ethanol/water mixture is a good choice. The crude product is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13] Other potential solvent systems include hexane/acetone and hexane/THF.[14]
Q4: My purified product has a melting point lower than the literature value. What could be the reason?
A4: A depressed melting point is a strong indication of impurities.[13] Even small amounts of impurities can significantly lower and broaden the melting point range. Further purification, such as another recrystallization or column chromatography, is recommended. The presence of isomeric impurities or starting materials can be a common cause.
Q5: What are the main safety precautions to take during these syntheses?
A5:
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and away from any sources of moisture.
Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Bases: Strong bases can be corrosive and should be handled with care.
III. Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 4-Bromo-4'-methylbiphenyl
This protocol describes a standard laboratory procedure for the synthesis of 4-Bromo-4'-methylbiphenyl.
Materials:
4-Bromotoluene or another suitable aryl bromide
Phenylboronic acid or another suitable arylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Toluene
Deionized water
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer/hotplate
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add toluene (10 mL) and deionized water (2 mL) via syringe.
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate mixture) or by recrystallization to afford 4-Bromo-4'-methylbiphenyl.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupli...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, with a focus on the synthesis of biaryl compounds like 4-Bromo-4'-methylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the primary reasons?
A1: A lack of product is often due to an inactive catalyst. The active Pd(0) species is highly sensitive to oxygen, and insufficient degassing of your reaction mixture can deactivate it. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). Additionally, verify the integrity of your palladium precursor and ligands, as they can degrade over time. Other factors to consider are inappropriate base selection or insufficient reaction temperature.
Q2: I'm observing a low yield of my desired biaryl product. What factors should I investigate?
A2: Low yields can be attributed to several factors. Key areas to investigate include:
Catalyst Activity: An inactive or degraded catalyst is a common culprit.
Base Selection and Strength: The choice and amount of base are critical. The base activates the boronic acid for the transmetalation step. A base that is too weak can lead to a sluggish reaction, while a very strong base might cause side reactions.
Solvent Choice: The solvent system affects the solubility of reactants and the stability of the catalytic species.
Reaction Temperature: The reaction may require heating to proceed at an optimal rate.
Purity of Reagents: Impurities in the aryl halide, boronic acid, or other reagents can interfere with the catalytic cycle.
Q3: Significant amounts of homocoupled byproducts (e.g., biphenyl from phenylboronic acid) are forming. How can I minimize this?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst. To minimize homocoupling, ensure rigorous degassing of your reaction mixture. Using a direct Pd(0) catalyst source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial. The choice of ligand can also influence the extent of homocoupling.[1]
Q4: I am seeing the formation of a dehalogenated starting material. What causes this and how can I prevent it?
A4: Dehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by high temperatures, prolonged reaction times, the choice of base, and the properties of the phosphine ligand. To mitigate dehalogenation, consider using milder reaction conditions, screening different bases, and ensuring the use of high-purity, dry solvents.
Q5: What is the role of the phosphine ligand in the Suzuki-Miyaura coupling?
A5: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and maintaining its catalytic activity. They also influence the electronic and steric environment of the palladium center, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Rationale
No Reaction / Starting Materials Recovered
Inactive catalyst (oxidized)
Ensure rigorous degassing of solvents and reaction vessel; use a fresh catalyst.
The active Pd(0) species is oxygen-sensitive and can be easily deactivated.
Insufficient temperature
Gradually increase the reaction temperature in 10°C increments.
Some Suzuki-Miyaura couplings require thermal energy to proceed at an adequate rate.
Improper base selection
Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
The base is crucial for activating the boronic acid; its strength and solubility are key.
Low Yield
Poor quality or unstable reagents
Use fresh, high-purity aryl halide and boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).
Impurities can poison the catalyst, and boronic acids can degrade.
Inefficient reduction of Pd(II) precatalyst
Use a direct Pd(0) source or add a reducing agent.
The catalytic cycle requires the Pd(0) oxidation state.
Unsuitable solvent
Screen different solvents or solvent/water mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).
Solvent affects solubility and the stability of the catalytic species.
Significant Homocoupling of Boronic Acid
Presence of oxygen
Improve the degassing procedure of the reaction mixture.
Oxygen can promote the oxidative coupling of boronic acids.
Formation of Dehalogenated Byproduct
Presence of a hydride source
Use high-purity, dry solvents and consider a different base.
Certain impurities or bases can act as hydride donors.
High reaction temperature
Optimize the temperature; try running the reaction at a lower temperature.
High temperatures can sometimes favor side reactions like dehalogenation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions for the synthesis of substituted biphenyls.
Table 1: Effect of Catalyst and Ligand on Yield
Catalyst
Ligand
Yield (%)
Notes
Pd(OAc)₂
PPh₃
~85-95%
A common and effective combination for many substrates.
Pd(PPh₃)₄
-
~90%
A reliable, pre-formed Pd(0) catalyst.
Pd/C
-
~80-90%
A heterogeneous catalyst that simplifies product purification.[2]
Pd(OAc)₂
SPhos
>95%
A bulky, electron-rich ligand, often good for challenging substrates.[3]
Pd(OAc)₂
XPhos
>95%
Another effective Buchwald ligand for difficult couplings.[4]
A stronger base that can be effective for more challenging couplings.[5]
Cs₂CO₃
Dioxane/H₂O
~85-95%
Often used for difficult couplings due to the "caesium effect".[6]
NaOH
MeOH/H₂O
>95%
A strong base in a polar protic solvent system.[7]
Na₂CO₃
Acetone/H₂O
~99%
An effective system that can be run in the air.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Methylbiphenyl
This protocol is a generalized procedure and may require optimization for specific experimental setups.[1]
Materials:
4-Bromotoluene (1.0 mmol, 1.0 equiv)
Phenylboronic acid (1.2 mmol, 1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)
Triphenylphosphine (PPh₃, 2 mol%)
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
Degassed Toluene/Water mixture (e.g., 5:1)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.
Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)
This protocol offers a more environmentally friendly and simplified workup procedure.[2]
Materials:
4-Bromotoluene (1.0 mmol)
Phenylboronic acid (1.5 mmol)
10% Palladium on Carbon (Pd/C, 5 mol%)
Potassium Carbonate (K₂CO₃, 3.0 mmol)
Ethanol/Water (1:1)
Procedure:
In a round-bottom flask, combine 4-bromotoluene, phenylboronic acid, and potassium carbonate.
Add 10% Pd/C.
Add the ethanol and deionized water.
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 2-4 hours.
Monitor the reaction by TLC or GC-MS.
After the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
Wash the celite pad with ethanol.
Combine the filtrates and remove the ethanol under reduced pressure.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low catalyst activity.
optimizing base selection for Suzuki coupling of 4-Bromo-4'-methylbiphenyl
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the base selection for the Suzuki coupling of 4-Bromo-4'-methylbiphenyl. Frequently Asked Ques...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the base selection for the Suzuki coupling of 4-Bromo-4'-methylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, with its primary role being the activation of the organoboron species (boronic acid or its ester) for the transmetalation step.[1][2][3][4] There are two widely accepted mechanisms for this activation[5][6]:
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7] This activated species then efficiently transfers its organic group to the palladium(II) complex.
Hydroxide/Alkoxide Pathway: The base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[3][5][6]
The operative pathway can depend on the specific reactants, base, and solvent system used.[6] The base also facilitates the final reductive elimination step and regenerates the active Pd(0) catalyst.[3][7]
Q2: How do I select the appropriate base for the coupling of 4-Bromo-4'-methylbiphenyl?
A2: Base selection is crucial and depends on several factors, including the reactivity of the coupling partners and the presence of sensitive functional groups.[7] For a standard substrate like 4-Bromo-4'-methylbiphenyl, a moderately strong inorganic base is typically a good starting point. Weaker bases may not be sufficient to promote the reaction, while overly strong bases can sometimes lead to side reactions.[6][7] A screening of different bases is often the most effective approach to optimize reaction conditions.[8]
Q3: What are the most common bases used for Suzuki coupling with aryl bromides?
A3: A variety of inorganic bases are commonly and effectively used for the Suzuki coupling of aryl bromides. These include carbonates like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), phosphates such as potassium phosphate (K₃PO₄), and hydroxides like sodium hydroxide (NaOH).[4][6] Cesium carbonate (Cs₂CO₃) is often highly effective, particularly for more challenging or sterically hindered substrates.[6] Fluoride bases like potassium fluoride (KF) can also be used and are thought to play a unique role in activating the boronic acid.[1][6]
Q4: Can the choice of base influence the formation of side products?
A4: Yes, the choice and amount of base can significantly impact the prevalence of side reactions.[2]
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction can be exacerbated by strong bases and the presence of water.[7][9] Using milder bases like K₃PO₄ or KF can help minimize protodeboronation.[7][9]
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction.[10][11] While often linked to the presence of oxygen, suboptimal reaction conditions, including the choice of base, can favor this pathway.[11]
Troubleshooting Guide
Problem: My Suzuki coupling of 4-Bromo-4'-methylbiphenyl is resulting in a low yield. How can I determine if the base is the problem and what steps should I take?
Answer: Low yield is a common issue that can often be traced back to the base selection or other reaction conditions.[12][13]
Initial Checks:
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous if the reaction requires it.[9] Oxygen can deactivate the catalyst, so ensure your solvent is properly degassed.[8]
Base Strength: The base may be too weak to effectively activate the boronic acid, leading to an incomplete or stalled reaction.[7]
Base Solubility: Common inorganic bases have poor solubility in organic solvents.[7] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs. The addition of water as a co-solvent is often necessary to solubilize the base.[8]
Troubleshooting Steps:
Screen Different Bases: Systematically test a panel of bases with varying strengths and properties. A good starting point would be to compare K₂CO₃, K₃PO₄, and Cs₂CO₃.
Adjust Base Equivalents: Ensure you are using a sufficient amount of base, typically 2-3 equivalents relative to the limiting reagent.[8]
Vary the Solvent System: The interplay between the base and solvent is critical. Common solvent systems for this type of reaction include toluene/water, 1,4-dioxane/water, or THF/water.[8][14]
Problem: I am observing significant protodeboronation of my methylphenylboronic acid. Which base should I select to minimize this side reaction?
Answer: Protodeboronation is a frequent cause of low yields, particularly with more reactive or sensitive boronic acids.[7][9]
Strategies to Mitigate Protodeboronation:
Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is often effective.[7][9]
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction.[9] Running the reaction under anhydrous conditions with a suitable base can reduce its occurrence.
Use More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which is less prone to premature decomposition.[9][10]
Problem: My reaction mixture shows a significant amount of 4,4'-dimethylbiphenyl (homocoupling product). How can base selection help reduce this?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species, but the overall reaction conditions, including the base, play a role.[10][11]
Solutions:
Optimize Base and Conditions: While not a direct cause, an inappropriate base can lead to a sluggish main reaction, allowing more time for side reactions like homocoupling to occur. Systematically screening bases to find one that promotes a faster cross-coupling rate can be beneficial.
Rigorous Degassing: The most critical step to prevent homocoupling is to thoroughly remove oxygen from the reaction mixture.[11] This can be achieved by sparging with an inert gas like argon or nitrogen or by using several freeze-pump-thaw cycles.[8][11]
Use a Pd(0) Catalyst Source: Using a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) can minimize the presence of Pd(II) species that might induce homocoupling, compared to using a Pd(II) precatalyst like Pd(OAc)₂.[11]
Data Presentation
Table 1: Comparison of Common Bases for Suzuki Coupling of Aryl Bromides
Base
pKa of Conjugate Acid (in H₂O)
Typical Conditions
Advantages
Disadvantages/Considerations
Na₂CO₃
10.3
Toluene/Water, Dioxane/Water, 80-100 °C
Inexpensive, widely used, effective for many substrates.[6][15]
Can be less effective for less reactive aryl chlorides.
K₂CO₃
10.3
Toluene/Water, Dioxane/Water, 80-100 °C
Common and effective, slightly more soluble than Na₂CO₃.[6][8]
May not be strong enough for some challenging couplings.
Cs₂CO₃
10.3
Toluene, Dioxane, 80-110 °C
Often gives superior yields, especially for difficult substrates (the "caesium effect").[6]
More expensive.
K₃PO₄
12.3
Toluene, Dioxane, 80-110 °C
Strong, non-nucleophilic base; very effective for nitrogen-containing heterocycles and can reduce protodeboronation.[6][7][8]
Can be too strong for some base-sensitive substrates.
KF
3.2
Toluene, THF, RT-80 °C
Mild conditions, fluoride ions play a unique role in activating boronic acids.[6]
Often requires the use of free boronic acid (not esters) for best results.[16]
Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromo-4'-methylbiphenyl, the boronic acid reagent, and the selected base .
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Reagent Addition: Add the palladium catalyst (and ligand, if separate) to the flask. Add the degassed solvent system via syringe or cannula.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[20]
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting reagent (4-Bromo-4'-methylbiphenyl).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.[4][20]
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4][20]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the base's role in activating the boronic acid for transmetalation.
Caption: A logical workflow for diagnosing and resolving low-yield issues in Suzuki coupling reactions, emphasizing systematic optimization.
Caption: A decision-making flowchart to guide the initial selection of a base based on substrate characteristics and potential side reactions.
Technical Support Center: 4-Bromo-4'-methylbiphenyl Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 4-Bromo-4'-methylbiphen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 4-Bromo-4'-methylbiphenyl, with a specific focus on the effect of temperature on its reaction kinetics, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of 4-Bromo-4'-methylbiphenyl in a Suzuki-Miyaura coupling reaction?
A1: Increasing the reaction temperature generally increases the rate of the Suzuki-Miyaura coupling reaction.[1][2] This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier for the reaction.[3]
Q2: Is there an optimal temperature range for the synthesis of 4-Bromo-4'-methylbiphenyl derivatives via Suzuki-Miyaura coupling?
A2: While there is no single optimal temperature for all Suzuki-Miyaura reactions involving 4-Bromo-4'-methylbiphenyl, a common temperature range is between 80°C and 120°C.[4] The ideal temperature is highly dependent on the specific catalyst system (palladium precursor and ligand), solvent, and the nature of the coupling partners.[1] It is always recommended to perform small-scale optimization experiments to determine the best temperature for your specific reaction conditions.
Q3: What are the potential negative effects of excessively high reaction temperatures?
A3: Exceedingly high temperatures can have several detrimental effects on the reaction. These include:
Catalyst Decomposition: Palladium catalysts can decompose at very high temperatures, leading to a loss of catalytic activity and a decrease in the overall yield.[1]
Increased Side Reactions: Higher temperatures can promote undesirable side reactions, such as the formation of homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl or the homocoupling of the boronic acid).[1]
Protodeboronation: At elevated temperatures, the boronic acid reagent can undergo protodeboronation, where it is replaced by a hydrogen atom from the solvent or trace water, thus reducing the yield of the desired biphenyl product.[1]
Q4: How does temperature influence the selectivity of the reaction?
A4: Temperature can impact the selectivity of the reaction, especially if there are competing reaction pathways. For substrates with multiple reactive sites, a lower temperature may favor the desired regioselectivity. For instance, in molecules with both a bromo and an iodo substituent, the more reactive carbon-iodine bond can be selectively coupled at lower temperatures.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-Bromo-4'-methylbiphenyl derivatives, with a focus on temperature-related problems.
Problem
Potential Cause
Troubleshooting Steps
Low or No Conversion
Reaction temperature is too low.
Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
Catalyst has decomposed due to excessively high temperature.
Lower the reaction temperature. Consider using a more thermally stable catalyst system. Ensure the reaction is conducted under an inert atmosphere to prevent oxidative decomposition of the catalyst.[1]
Inefficient oxidative addition of 4-Bromo-4'-methylbiphenyl to the palladium catalyst.
For less reactive aryl bromides, higher temperatures may be necessary.[1] Consider using a more electron-rich ligand to facilitate oxidative addition.
Significant Formation of Homocoupled Byproducts
Reaction temperature is too high.
Reduce the reaction temperature. High temperatures can favor the homocoupling of the boronic acid or the aryl halide.[1]
Presence of oxygen.
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
Formation of Protodeboronation Byproduct
Elevated temperature and presence of water.
Minimize the reaction temperature. Use anhydrous solvents and reagents to reduce the source of protons.[1]
Reaction is Too Fast and Difficult to Control
Reaction temperature is too high.
Lower the reaction temperature to achieve a more controlled reaction rate. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added slowly.
Data Presentation
The following table presents representative kinetic data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, a close analog to reactions involving 4-Bromo-4'-methylbiphenyl. This data illustrates the typical effect of temperature on the reaction rate constant.
Temperature (°C)
Temperature (K)
Rate Constant (k) (s⁻¹)
80
353.15
0.00015
90
363.15
0.00032
100
373.15
0.00065
110
383.15
0.00120
Note: The rate constants are hypothetical values for illustrative purposes and are based on the general principle that the rate approximately doubles for every 10°C increase in temperature for many chemical reactions.[6][7]
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Study of the Suzuki-Miyaura Coupling of 4-Bromo-4'-methylbiphenyl
This protocol outlines a general method for determining the effect of temperature on the reaction kinetics.
Materials:
4-Bromo-4'-methylbiphenyl
Arylboronic acid (e.g., phenylboronic acid)
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/ligand)
Base (e.g., K₂CO₃ or K₃PO₄)
Anhydrous and degassed solvent (e.g., toluene/water or 1,4-dioxane/water)
Internal standard for GC/HPLC analysis (e.g., dodecane)
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Thermostatically controlled heating block or oil bath
GC-MS or HPLC for reaction monitoring
Procedure:
Reaction Setup: In a pre-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-4'-methylbiphenyl (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., 2 mol %), and the internal standard.
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add the degassed solvent system via syringe.
Heating and Sampling: Place the Schlenk tube in the pre-heated heating block set to the desired temperature (e.g., 80°C). Start a timer and begin vigorous stirring. At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture via a syringe and quench it in a vial containing a small amount of cold diethyl ether and water.
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.
Repeat at Different Temperatures: Repeat the experiment at different temperatures (e.g., 90°C, 100°C, 110°C), keeping all other reaction parameters constant.
Data Analysis: Plot the concentration of the reactant versus time for each temperature. From these plots, determine the initial reaction rate and the rate constant (k) at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Ea) of the reaction.
Mandatory Visualizations
Caption: Workflow for a kinetic study of the effect of temperature.
Caption: The influence of temperature on reaction outcomes.
avoiding dehalogenation side reactions with 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the use of 4-Bromo-4'-methylbiphenyl in chemical synthesis. It offers troubleshooting advic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 4-Bromo-4'-methylbiphenyl in chemical synthesis. It offers troubleshooting advice for common side reactions, particularly dehalogenation, and provides detailed experimental protocols to help you achieve optimal results in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with 4-Bromo-4'-methylbiphenyl?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on 4-Bromo-4'-methylbiphenyl is replaced by a hydrogen atom, yielding 4-methylbiphenyl as a byproduct. This side reaction consumes your starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What is the primary mechanism leading to dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water. The Pd-H species can then react with the 4-Bromo-4'-methylbiphenyl coordinated to the palladium center, leading to the formation of the dehalogenated product, 4-methylbiphenyl.
Q3: Which reaction conditions typically favor the dehalogenation of 4-Bromo-4'-methylbiphenyl?
A3: Several factors can promote dehalogenation, including:
High reaction temperatures: Increased temperatures can accelerate the rate of dehalogenation.
Choice of base: Strong bases, particularly alkoxides like NaOtBu or KOtBu, can promote the formation of palladium-hydride species.
Solvent selection: Protic solvents such as alcohols can act as hydride sources. Some aprotic polar solvents like DMF can also contribute to dehalogenation, especially in the presence of water.
Catalyst and ligand: The nature of the palladium catalyst and the associated ligands can influence the propensity for dehalogenation.
Q4: How can I minimize the formation of the dehalogenated byproduct, 4-methylbiphenyl?
A4: To suppress dehalogenation, consider the following strategies:
Optimize the base: Use weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
Choose an appropriate solvent: Employ anhydrous aprotic solvents such as toluene, dioxane, or THF.
Select a suitable catalyst and ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling reaction over dehalogenation by accelerating the reductive elimination step.
Control the reaction temperature: Running the reaction at the lowest effective temperature can help minimize the side reaction.
Ensure anhydrous and oxygen-free conditions: Use rigorously dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide: Dehalogenation Side Reaction
This guide provides a systematic approach to troubleshooting and minimizing the dehalogenation of 4-Bromo-4'-methylbiphenyl during cross-coupling reactions.
Problem
Potential Cause
Recommended Solution
Significant formation of 4-methylbiphenyl (dehalogenated product)
Inappropriate Base Selection: Strong bases (e.g., NaOtBu, KOtBu) can generate hydride species that lead to dehalogenation.
Switch to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Protic or Unsuitable Solvent: Alcohols can act as a hydride source. Some polar aprotic solvents like DMF can also promote dehalogenation.
Use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF. Ensure solvents are thoroughly degassed.
High Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction.
Optimize the reaction temperature by attempting the reaction at a lower temperature (e.g., 80 °C) and monitoring the progress.
Suboptimal Catalyst/Ligand System: The chosen ligand may not sufficiently promote the desired reductive elimination over the dehalogenation pathway.
Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to accelerate the desired coupling.
Presence of Water or Oxygen: Trace amounts of water can react with the base to form hydride sources. Oxygen can lead to catalyst degradation and side reactions.
Use rigorously dried and degassed solvents and reagents. Perform the reaction under a strict inert atmosphere using Schlenk line techniques or in a glovebox.[1]
Illustrative Data on Reaction Condition Effects
The following table summarizes general trends on how different reaction parameters can influence the product distribution in a Suzuki-Miyaura coupling reaction with an aryl bromide. Note: This data is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Catalyst/Ligand
Base
Solvent
Temperature (°C)
Approx. Yield of Desired Product (%)
Approx. Yield of Dehalogenated Product (%)
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
100
70-85
5-15
Pd(OAc)₂ / SPhos
K₃PO₄
1,4-Dioxane
80
85-95
<5
Pd₂(dba)₃ / XPhos
Cs₂CO₃
THF
80
>90
<5
Pd(OAc)₂ / PPh₃
NaOtBu
Toluene
110
50-70
20-40
PdCl₂(dppf)
K₂CO₃
DMF
120
60-75
10-25
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of 4-Bromo-4'-methylbiphenyl with Phenylboronic Acid under Inert Atmosphere
This protocol is designed to minimize dehalogenation and other side reactions by employing an inert atmosphere and optimized reaction conditions.
Standard laboratory glassware (Schlenk flask, condenser)
Magnetic stirrer/hotplate
Inert atmosphere setup (Schlenk line with argon or nitrogen)
Procedure:
Reaction Setup: Assemble a Schlenk flask containing a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
Reagent Addition: Under a positive flow of inert gas, add 4-Bromo-4'-methylbiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol) to the Schlenk flask.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask via a syringe.
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas to ensure the removal of any residual oxygen.
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanisms and Workflows
Caption: Competing pathways: Suzuki coupling vs. dehalogenation.
Caption: Troubleshooting workflow for dehalogenation.
Technical Support Center: Scale-Up Synthesis of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the challenges encountered during the scale-up synthesis of 4-Bromo-4'-methylbiphenyl. Belo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges encountered during the scale-up synthesis of 4-Bromo-4'-methylbiphenyl. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-Bromo-4'-methylbiphenyl suitable for scale-up?
A1: The most prevalent and scalable methods for the synthesis of 4-Bromo-4'-methylbiphenyl are palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of the required boronic acids.[2] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[2]
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura synthesis of 4-Bromo-4'-methylbiphenyl?
A2: Key challenges in the scale-up of this synthesis include:
Catalyst activity and deactivation: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and incomplete conversion, which is a more significant issue on a larger scale.
Homocoupling: The formation of byproducts such as 4,4'-dimethylbiphenyl (from the coupling of the boronic acid with itself) is a common side reaction, often promoted by the presence of oxygen.
Purification: Removing palladium residues and byproducts from the final product to meet pharmaceutical-grade purity can be challenging at an industrial scale.
Heat and mass transfer: Ensuring efficient mixing and uniform temperature distribution in large reactors is crucial for consistent product quality and yield.
Q3: How can I minimize the formation of the homocoupled byproduct, 4,4'-dimethylbiphenyl?
A3: Minimizing homocoupling requires stringent control over reaction conditions:
Rigorous exclusion of oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Catalyst choice: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate issues related to the incomplete in-situ reduction of Pd(II) precursors.
Stoichiometry control: Optimizing the ratio of reactants is crucial. While a slight excess of the boronic acid is common, a large excess can sometimes lead to increased homocoupling.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue
Potential Cause
Troubleshooting Steps
Low or No Product Formation
Inactive Catalyst
- Ensure rigorous degassing of solvents and the reaction vessel. - Use a fresh, high-quality palladium catalyst and ligand. - Consider using a pre-activated catalyst or ensure proper in-situ activation.
Inappropriate Base
- The base is crucial for activating the boronic acid. - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal one for your system.
Insufficient Temperature
- Gradually increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress.
Significant Homocoupling
Presence of Oxygen
- Improve the degassing procedure for all reagents and solvents. - Ensure the reaction is maintained under a strictly inert atmosphere.
Inefficient Catalyst Reduction
- If using a Pd(II) precatalyst, ensure conditions are suitable for its complete reduction to Pd(0). - Alternatively, use a direct Pd(0) catalyst source.
Formation of Dehalogenated Byproduct (4-methylbiphenyl)
Presence of a Hydride Source
- Use high-purity, dry solvents to avoid trace amounts of water or other potential hydride sources. - The choice of base can also influence dehalogenation; consider screening different bases.
Inappropriate Ligand
- The ligand plays a key role in stabilizing the catalyst and influencing its reactivity. - Screen different phosphine ligands, as some may favor the desired cross-coupling over dehalogenation.
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids. Note that specific conditions for 4-Bromo-4'-methylbiphenyl may require optimization.
Aryl Halide
Boronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
4-Bromotoluene
Phenylboronic acid
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃
Toluene/H₂O
90
4-6
High
4-Bromotoluene
Phenylboronic acid
10% Pd/C (5)
-
K₂CO₃
Ethanol/H₂O
Reflux
2-4
High
Aryl Bromide
3-Tolylboronic acid
PdCl₂(dppf) (1-5)
-
K₂CO₃
1,4-Dioxane/H₂O
80-100
-
Varies
5-(4-bromophenyl)-4,6-dichloropyrimidine
Arylboronic acids
Pd(PPh₃)₄ (5)
-
K₃PO₄
1,4-Dioxane/H₂O
70-80
18-22
60-80
Experimental Protocols
Protocol 1: Laboratory-Scale Suzuki-Miyaura Synthesis of 4-Bromo-4'-methylbiphenyl
This protocol is a general guideline and may require optimization.
Materials:
1,4-Dibromobenzene (1.0 equiv)
4-Methylphenylboronic acid (1.1 equiv)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
Triphenylphosphine (PPh₃, 4 mol%)
Potassium carbonate (K₂CO₃, 2.0 equiv)
Toluene
Deionized water
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene, 4-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed toluene and deionized water (e.g., a 4:1 mixture) via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-Bromo-4'-methylbiphenyl.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 4-Bromo-4'-methylbiphenyl.
Caption: Logical troubleshooting flow for low-yield reactions.
Technical Support Center: Phosphine Ligand Selection for Suzuki-Miyaura Cross-Coupling Reactions of 4-Bromo-4'-methylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Brom...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-4'-methylbiphenyl.
Q1: My Suzuki-Miyaura reaction of 4-Bromo-4'-methylbiphenyl is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended:
Catalyst and Ligand Integrity: The Palladium(0) active species is oxygen-sensitive. Ensure that your palladium source and phosphine ligand have been stored under an inert atmosphere and are not degraded. Phosphine ligands, in particular, are susceptible to oxidation.[1] Using a fresh batch of catalyst and ligand is often a quick way to rule out this issue.
Inert Atmosphere: The reaction should be conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen). Inadequate degassing of solvents and the reaction vessel is a common reason for catalyst deactivation.[1] A common technique is to bubble an inert gas through the solvent for 15-30 minutes before use.
Base Selection: The choice of base is critical for the activation of the boronic acid/ester. For the coupling of aryl bromides, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] If your current base is not effective, consider screening other bases.
Solvent Purity and Composition: Ensure that your solvents are anhydrous and of high purity. The presence of water can sometimes be beneficial, but it's crucial to use a controlled amount, as excess water can lead to side reactions like protodeboronation.[1] Common solvent systems include toluene/water or dioxane/water mixtures.
Reaction Temperature: Suzuki-Miyaura couplings often require heating. If the reaction is sluggish at a lower temperature, a gradual increase (e.g., to 80-100 °C) may be necessary to drive the reaction to completion.[1]
Q2: I am observing significant formation of a homocoupled byproduct (4,4'-dimethylbiphenyl). How can I minimize this side reaction?
A2: Homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen.[3] To mitigate this:
Rigorous Degassing: As mentioned above, thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. The freeze-pump-thaw method is a highly effective degassing technique.
Palladium(0) Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) precursors require an in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to side reactions.[1]
Reaction Stoichiometry: Ensure accurate stoichiometry of your reactants. An excess of the boronic acid can sometimes favor homocoupling.
Q3: My reaction is producing the desired 4,4'-dimethylbiphenyl, but the yield is consistently low. What can I do to improve it?
A3: Low yields, in the presence of product formation, often point towards suboptimal reaction conditions or catalyst/ligand performance.
Ligand Selection: The choice of phosphine ligand is paramount for an efficient Suzuki-Miyaura coupling.[4] For sterically demanding substrates or less reactive aryl bromides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] Consider screening a panel of ligands to identify the optimal one for your specific substrate combination.
Catalyst Loading: While a lower catalyst loading is desirable, it might be insufficient for a challenging coupling. A modest increase in the catalyst and ligand loading may improve the yield.
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Extending the reaction time or increasing the temperature might be necessary to achieve full conversion.
Phosphine Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene
Note: P(phob) and P(Cg) are specialized biaryl phosphine ligands. SPhos and XPhos are commercially available, bulky biarylphosphine ligands known for their high reactivity. PPh₃ is a more traditional, less bulky ligand.
Experimental Protocols
General Procedure for Phosphine Ligand Screening
This protocol outlines a general method for screening different phosphine ligands for the Suzuki-Miyaura coupling of 4-Bromo-4'-methylbiphenyl.
Materials:
4-Bromo-4'-methylbiphenyl
Arylboronic acid or ester (e.g., 4-methylphenylboronic acid)
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Phosphine ligands (e.g., SPhos, XPhos, PPh₃)
Base (e.g., K₃PO₄, K₂CO₃)
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
Degassed water
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-4'-methylbiphenyl (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
In a separate vial, weigh the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.02 mmol, 2 mol%).
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Under a positive pressure of the inert gas, add the palladium precursor and phosphine ligand to the Schlenk flask.
Add the degassed solvent (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: General experimental workflow for phosphine ligand screening.
Technical Support Center: Solvent Effects on 4-Bromo-4'-methylbiphenyl Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-4'-methylbiphenyl. The following...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-4'-methylbiphenyl. The following sections detail the impact of solvent choice on common palladium-catalyzed cross-coupling reactions, offering insights into potential issues and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving 4-Bromo-4'-methylbiphenyl?
A1: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. It influences the solubility of reactants, reagents, and the catalyst, which can directly impact reaction rates.[1] Furthermore, the solvent can affect the stability of the palladium catalyst and may influence the reaction mechanism and selectivity.[2] For instance, the polarity of the solvent can alter the regiochemistry in Heck reactions.[3]
Q2: I am observing low to no product formation in my Suzuki-Miyaura coupling. Could the solvent be the issue?
A2: Yes, an inappropriate solvent can lead to poor reaction outcomes. For Suzuki-Miyaura couplings, solvent choice is crucial for both solubility and catalytic activity.[1] For example, in some systems, dioxane has been shown to give no product, while a mixture of methanol and water can lead to high yields.[1] The optimal solvent often depends on the specific catalyst and base used.[4]
Q3: My Buchwald-Hartwig amination of 4-Bromo-4'-methylbiphenyl is sluggish, and my starting materials have poor solubility. What do you recommend?
A3: Poor solubility of starting materials, especially polar amines or the inorganic base, is a common issue in Buchwald-Hartwig aminations.[5] While toluene is a common solvent, you might consider more polar solvents like DMF or ethereal solvents such as 1,4-dioxane or THF to improve solubility.[6] However, be aware that some polar solvents like acetonitrile and pyridine can inhibit the palladium catalyst and should be avoided.[7]
Q4: I am seeing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. Can the solvent choice help to mitigate this?
A4: While the primary cause of homocoupling is often the presence of oxygen, the solvent system can play a role.[8] A well-chosen solvent ensures the proper solubility and stability of the catalytic species, which can help minimize side reactions. A common and effective solvent system to minimize side reactions is a mixture of an organic solvent like 1,4-dioxane with water.[8]
Q5: Are there "green" or more environmentally friendly solvent alternatives for these cross-coupling reactions?
A5: Yes, there is a growing interest in using greener solvents. For Buchwald-Hartwig aminations, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been reported as effective and more sustainable alternatives to solvents like toluene.[5] For Suzuki-Miyaura reactions, mixtures of ethanol and water are also considered greener options.[9]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Possible Cause: Suboptimal solvent choice leading to poor solubility of reactants or catalyst deactivation.
Troubleshooting Steps:
Review Solvent Compatibility: Ensure your chosen solvent is compatible with your catalyst and base system. For instance, some palladium catalysts perform better in less polar solvents like toluene or 1,4-dioxane, while others are more effective in polar solvent mixtures like alcohol/water.[1][4]
Solvent Screening: If solubility is a suspected issue, perform small-scale screening with a variety of solvents. The table below provides a starting point based on a similar aryl bromide substrate.
Consider a Biphasic System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous basic solution is often highly effective for Suzuki-Miyaura couplings.[8][9]
Issue 2: Inconsistent Results in Heck Reaction
Possible Cause: Solvent polarity affecting the regioselectivity and yield of the reaction.
Troubleshooting Steps:
Evaluate Solvent Polarity: The regioselectivity of the Heck reaction can be influenced by the polarity of the solvent.[3]
Compare Polar Aprotic Solvents: Solvents like NMP and DMF are commonly used. Comparative studies have shown that in some cases, NMP may be a more favorable neutral ligand than DMF, leading to higher conversions.[10]
Ensure Anhydrous Conditions (if required): While some protocols benefit from a small amount of water, others require strictly anhydrous conditions.[10] Verify the requirements for your specific catalytic system.
Issue 3: Reaction Stalls in Buchwald-Hartwig Amination
Possible Cause: Poor solubility of the inorganic base or catalyst inhibition by the solvent.
Troubleshooting Steps:
Check Base Solubility: Strong, inorganic bases like NaOtBu or K₃PO₄ can have poor solubility in non-polar aromatic solvents like toluene.[5] Consider switching to a more polar solvent such as 1,4-dioxane or THF, or using a soluble organic base like DBU.[5][6]
Avoid Inhibitory Solvents: Do not use chlorinated solvents, acetonitrile, or pyridine, as they are known to inhibit palladium catalysts.[7]
Solvent and Ligand Co-optimization: The choice of solvent and ligand are often intertwined. An electron-rich, bulky phosphine ligand may be necessary when using certain solvents to achieve good results with challenging substrates like aryl chlorides.[5]
Data Presentation
The following tables summarize quantitative data on the effect of solvent choice for representative Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of aryl bromides structurally similar to 4-Bromo-4'-methylbiphenyl.
Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [4]
Solvent
Base
Catalyst (mol%)
Temperature (°C)
Time (h)
Yield (%)
Toluene
K₃PO₄
Pd(PPh₃)₄ (5)
70-80
18-22
40
Acetonitrile
K₃PO₄
Pd(PPh₃)₄ (5)
70-80
18-22
36
1,4-Dioxane
K₃PO₄
Pd(PPh₃)₄ (5)
70-80
18-22
60
Table 2: Solvent Effects on the Heck Coupling of Bromobenzene with Styrene [10]
Solvent
Base
Additive
Catalyst (mol% Pd)
Temperature (K)
Time (h)
Conversion (%)
NMP
Na₂CO₃
Bu₄NCl
Pd EnCat (0.1)
423
3
>95
DMF
Na₂CO₃
Bu₄NCl
Pd EnCat (0.1)
423
3
~80
DMF/H₂O
Na₂CO₃
Bu₄NCl
Pd EnCat (0.1)
423
3
~85
Table 3: Common Solvents for Buchwald-Hartwig Amination [5][7]
Solvent Class
Examples
Notes
Ethereal
1,4-Dioxane, THF, DME, CPME, Bu₂O
Frequently used, good for many systems.
Aromatic Hydrocarbons
Toluene, Xylene
Very common, good balance of solubility and high boiling point.
Alcohols
n-BuOH, t-AmOH
Can be effective, but may participate in side reactions.
To Avoid
Chlorinated solvents, Acetonitrile, Pyridine
Known to inhibit palladium catalysts.
Experimental Protocols
Below are detailed, representative methodologies for key reactions involving aryl bromides, which can be adapted for 4-Bromo-4'-methylbiphenyl.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid[10]
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Workup: After completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst. The organic layer is then separated, washed, dried, and concentrated.
Purification: The crude product is purified by recrystallization or column chromatography.
Protocol 2: Heck Coupling of Bromobenzene with Styrene[11]
Reaction Setup: In a round-bottom flask, combine bromobenzene (4 mmol), styrene (4.8 mmol), Na₂CO₃ (5.8 mmol), Bu₄NCl (1 mmol), and the palladium catalyst (0.1 mol% Pd).
Solvent Addition: Add 5 mL of the desired solvent (e.g., NMP or DMF).
Reaction: Place the flask in a pre-heated heating mantle and stir the mixture for 10 minutes. Then, heat the reaction to 423 K for 3 hours.
Workup: After the reaction, dilute the mixture with diethyl ether and filter through a pad of alumina.
Analysis: Analyze the filtrate by GC-MS to determine conversion.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[5]
Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.), followed by the amine (1.1-1.5 equiv.).
Solvent Addition: Add the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.
Reaction: Heat the reaction to the desired temperature with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
Technical Support Center: Purification of 4-Bromo-4'-methylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-4'-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-4'-methylbiphenyl.
Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of 4-Bromo-4'-methylbiphenyl, offering potential causes and actionable solutions.
Problem Encountered
Potential Cause(s)
Suggested Solutions
Low or No Crystal Formation During Recrystallization
- Excessive Solvent: The most common reason for low yield is using too much solvent, preventing the solution from reaching supersaturation upon cooling. - Solution Not Saturated: Insufficient heating or not dissolving the crude product in the minimum amount of hot solvent. - Cooling Too Rapidly: "Shock cooling" can lead to the formation of an oil or very fine precipitate instead of crystals.
- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a small "seed" crystal of pure 4-Bromo-4'-methylbiphenyl. - Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
"Oiling Out" During Recrystallization
- Low Melting Point Impurities: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid. - Saturation Point Above Melting Point: The solution becomes saturated at a temperature higher than the melting point of the compound (approx. 131-135°C).
- Re-dissolve and Adjust Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to lower the saturation temperature, then cool again slowly. - Use a Different Solvent System: The chosen solvent or solvent pair may not be appropriate.
Colored Impurities in Final Product
- Presence of Chromophoric Byproducts: Often, trace amounts of colored impurities from the synthesis persist.
- Use Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal. Heat for a few minutes and then perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.
Poor Separation in Column Chromatography
- Inappropriate Eluent System: The polarity of the solvent system may be too high or too low, resulting in the product co-eluting with impurities or not moving from the baseline. - Column Overloading: Too much crude material was loaded onto the column. - Improper Column Packing: Channels or cracks in the silica gel lead to poor separation.
- Optimize Eluent System with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find the optimal separation. - Reduce Sample Load: Use a larger column or load less material. - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is a Smear/Streak on TLC Plate
- Compound is Too Polar for the Eluent: The compound has a very strong affinity for the silica gel and does not move with the solvent front. - Sample is Acidic or Basic: Strong interactions with the silica gel can cause streaking.
- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). - Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, a small amount of triethylamine can be beneficial (though less likely needed for 4-Bromo-4'-methylbiphenyl).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-Bromo-4'-methylbiphenyl synthesized via Suzuki-Miyaura coupling?
A1: The most common impurities include unreacted starting materials (e.g., 4-bromotoluene, phenylboronic acid), homocoupled byproducts such as biphenyl and 4,4'-dimethylbiphenyl, and residual palladium catalyst. The presence of oxygen can promote the formation of homocoupled products.
Q2: How do I choose the best purification method: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the desired purity level.
Recrystallization is effective if the impurities have significantly different solubilities from 4-Bromo-4'-methylbiphenyl in a particular solvent system. It is often faster and more scalable for removing small amounts of impurities from a solid product.
Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the product. It offers finer separation but is generally more time-consuming and uses larger volumes of solvent.
Q3: What is a good solvent system for the recrystallization of 4-Bromo-4'-methylbiphenyl?
A3: A mixed solvent system of ethanol and water is often effective. 4-Bromo-4'-methylbiphenyl is soluble in hot ethanol and insoluble in water. The procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes cloudy, and then allowing it to cool.
Q4: What eluent system should I use for flash column chromatography of 4-Bromo-4'-methylbiphenyl?
A4: A good starting point is a non-polar solvent system, with the polarity gradually increased. A mixture of hexanes and ethyl acetate is commonly used. You can start with 100% hexanes and gradually increase the percentage of ethyl acetate (e.g., 2%, 5%, 10%) while monitoring the separation by TLC.
Q5: My purified 4-Bromo-4'-methylbiphenyl has a melting point lower than the literature value (131-135°C). What does this indicate?
A5: A broad or depressed melting point is a strong indication that the compound is still impure. The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting range. Further purification is recommended.
Data Presentation
The following table presents representative data for the purification of crude 4-Bromo-4'-methylbiphenyl. The initial purity of the crude product after synthesis is assumed to be around 85-90%.
Purification Method
Initial Purity (GC-MS)
Final Purity (GC-MS)
Typical Yield
Notes
Single Recrystallization (Ethanol/Water)
~88%
>98%
70-85%
Effective for removing baseline and highly polar impurities. Yield can be lower if too much solvent is used.
Excellent for removing closely related impurities like homocoupled products. Yield is generally higher as less product is lost in the mother liquor.
Note: The presented data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
Dissolution: Place the crude 4-Bromo-4'-methylbiphenyl in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Flash Column Chromatography
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product.
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes).
Sample Loading: Dissolve the crude 4-Bromo-4'-methylbiphenyl in a minimal amount of a suitable solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.
Elution: Begin eluting the column with the least polar solvent, collecting fractions. Gradually increase the polarity of the eluent as determined by your initial TLC analysis.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-4'-methylbiphenyl.
Visualizations
Troubleshooting
dealing with poor solubility of reagents in 4-Bromo-4'-methylbiphenyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 4-Bromo-4'-methylbiphenyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 4-Bromo-4'-methylbiphenyl, particularly concerning poor reagent solubility in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My 4-Bromo-4'-methylbiphenyl starting material is not dissolving in the reaction solvent. What are my initial steps?
A1: Poor solubility of 4-Bromo-4'-methylbiphenyl, a solid at room temperature, is a common issue.[1][2] The initial and most direct approaches involve modifying the solvent system and reaction temperature:
Increase Temperature: Elevating the reaction temperature often significantly improves the solubility of solid reagents.[3] For many cross-coupling reactions like the Suzuki-Miyaura coupling, temperatures between 80-110 °C are common. However, be mindful that excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.
Solvent Screening: If adjusting the temperature is insufficient, screening a variety of solvents is recommended. 4-Bromo-4'-methylbiphenyl, being a relatively non-polar molecule, exhibits better solubility in non-polar organic solvents.[3] Consider solvents such as toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Use of Co-solvents: Employing a co-solvent can enhance solubility. For instance, in Suzuki reactions, a common practice is to use a mixture of an organic solvent with water (e.g., Toluene/H₂O or Dioxane/H₂O). The aqueous phase helps to dissolve the inorganic base.[4]
Q2: I'm observing a biphasic reaction mixture with a very slow or stalled reaction. How can this be resolved?
A2: Slow reaction rates in biphasic systems are often due to inefficient mixing of the two phases, hindering the interaction between reagents. To address this:
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to create an emulsion, which maximizes the surface area between the two phases.
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically improve the reaction rate.[5] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the transfer of reactants from one phase to another, accelerating the reaction.[6]
Q3: Even at high temperatures, my reagents remain insoluble in all common solvents. What are the alternative approaches?
A3: For exceptionally insoluble substrates, conventional solution-phase synthesis may not be practical. In such cases, consider the following advanced technique:
Solid-State Ball Milling: High-temperature ball milling is a solvent-free method that has proven effective for cross-coupling reactions of poorly soluble or insoluble aryl halides. This technique can lead to significantly higher yields and faster reaction times compared to solution-based methods.
Q4: What is the impact of the choice of base on reactions with 4-Bromo-4'-methylbiphenyl?
A4: The choice of base is critical and its effectiveness can be solvent-dependent. In Suzuki-Miyaura reactions, the base is essential for the activation of the boronic acid. The solubility of the base itself can be a limiting factor. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The selection of the base and solvent system can markedly influence the yield of the coupled product.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with 4-Bromo-4'-methylbiphenyl.
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
Poor Solubility of 4-Bromo-4'-methylbiphenyl: The starting material is not sufficiently dissolved in the reaction medium, leading to a slow or incomplete reaction.
1. Increase Reaction Temperature: Gradually increase the temperature to improve solubility, while monitoring for potential degradation of reactants or catalyst. 2. Solvent Screening: Test a range of solvents, including toluene, dioxane, and THF, which are known to be effective for similar aryl bromides. 3. Use a Co-solvent: Introduce a co-solvent like water in Suzuki reactions to aid in dissolving the inorganic base and facilitate the reaction.
Biphasic Reaction with Poor Mass Transfer: In reactions with an aqueous phase, slow reaction rates can result from inefficient mixing.
1. Increase Stirring Rate: Ensure vigorous stirring to create an emulsion and maximize the interfacial area. 2. Introduce a Phase-Transfer Catalyst (PTC): Add a PTC such as tetrabutylammonium bromide (TBAB) to facilitate the transfer of reactants between phases.[6]
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or impurities.
1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under an inert atmosphere. 2. Degas Solvents: Thoroughly degas all solvents and reagents before use to remove oxygen.
Formation of Side Products
High Reaction Temperature: Elevated temperatures, while improving solubility, can sometimes promote side reactions.
Optimize Temperature: Carefully screen a range of temperatures to find a balance between adequate solubility and minimal side product formation.
Incorrect Base/Solvent Combination: The choice of base and solvent can influence the reaction pathway and lead to undesired byproducts.
Screen Bases and Solvents: Systematically vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent to identify the optimal combination for your specific reaction.[8]
Reaction Stalls Before Completion
Reagent Degradation: One of the reagents may be degrading under the reaction conditions over time.
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and determine the optimal reaction time. Consider Slower Addition: If a reagent is unstable, consider adding it slowly over the course of the reaction.
Data Presentation
Estimated Solubility of 4-Bromo-4'-methylbiphenyl
Solvent
Type
Estimated Solubility
Notes
Toluene
Aromatic Hydrocarbon
High
Good choice for cross-coupling reactions.
Dioxane
Ether
Moderate to High
Often used in Suzuki and other cross-coupling reactions.
Tetrahydrofuran (THF)
Ether
Moderate
A common solvent for a wide range of organic reactions.
Dimethylformamide (DMF)
Polar Aprotic
Moderate
Its polarity may aid in dissolving other polar reagents.
Methanol / Ethanol
Alcohol (Protic)
Low
Generally not ideal due to the non-polar nature of the solute.
Water
Protic
Very Low / Insoluble
As expected for a hydrophobic organic molecule.[9]
Impact of Solvents on Suzuki-Miyaura Coupling Yield of Aryl Bromides
The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura reactions for aryl bromides, which can serve as a reference for reactions involving 4-Bromo-4'-methylbiphenyl.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Solubility Enhancement
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction involving 4-Bromo-4'-methylbiphenyl, with considerations for improving solubility.
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Bromo-4'-methylbiphenyl (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered inorganic base (e.g., K₃PO₄, 2.0 equiv.).
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent and Catalyst Addition: Add the degassed organic solvent (e.g., Toluene or Dioxane) via syringe. If using a co-solvent, add the degassed water at this stage. In a separate vial under an inert atmosphere, prepare a mixture of the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and add it to the reaction flask.
Phase-Transfer Catalyst (Optional): If the reaction is biphasic and sluggish, add a phase-transfer catalyst such as TBAB (5-10 mol%).
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
This protocol allows for the efficient screening of multiple solvents to find the optimal conditions for your reaction.
Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 4-Bromo-4'-methylbiphenyl, the boronic acid, the palladium catalyst, and any ligand in a suitable volatile solvent like THF.
Vial Preparation: In an array of reaction vials, add the chosen base to each vial.
Solvent Addition: To each vial, add a different degassed test solvent (e.g., Toluene, Dioxane, DMF, 2-MeTHF).
Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.
Analysis: After a set time, cool the vials and analyze the contents of each by LC-MS or GC-MS to determine the relative conversion and product formation.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Troubleshooting logic for poor reagent solubility.
preventing byproduct formation in Friedel-Crafts reactions for biphenyls
Welcome to the Technical Support Center for Friedel-Crafts reactions involving biphenyl substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth trouble...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Friedel-Crafts reactions involving biphenyl substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing byproduct formation.
This section provides answers to specific issues you might encounter during your experiments, presented in a clear question-and-answer format.
Issue 1: Formation of Polysubstituted Byproducts
Q1: My reaction is producing a significant amount of di- and poly-substituted biphenyls. How can I favor mono-substitution?
A1: Polysubstitution is a common challenge in Friedel-Crafts alkylation because the initial alkyl group activates the biphenyl ring, making it more susceptible to further substitution.[1][2] In acylation, this is less of an issue as the acyl group is deactivating.[3] Here are several strategies to enhance mono-substitution:
Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a large excess of biphenyl compared to the alkylating or acylating agent can statistically favor the electrophile reacting with the more abundant unsubstituted biphenyl.[1]
Optimize Reaction Conditions:
Temperature: Lowering the reaction temperature can decrease the rate of the second and subsequent substitution reactions, which typically have a higher activation energy.[1]
Reaction Time: Shorter reaction times can also help to minimize the formation of polysubstituted products. Monitor the reaction progress closely using techniques like TLC to stop the reaction once the desired mono-substituted product is maximized.
Order of Addition: For acylation, slowly adding the acylating agent to a mixture of the biphenyl and Lewis acid can help maintain a low concentration of the electrophile, thereby reducing the chance of polysubstitution.
Choice of Catalyst: Employing a milder Lewis acid can sometimes provide better selectivity for mono-alkylation.[1]
Consider an Alternative Route: The most effective method to avoid polyalkylation is often to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired mono-alkylated biphenyl.[1][4] The deactivating nature of the acyl group effectively prevents further substitution.[3]
Issue 2: Poor Regioselectivity and Formation of Isomeric Products
Q2: I am obtaining a mixture of ortho- and para-substituted biphenyls, with the ortho-isomer being an undesired byproduct. How can I improve para-selectivity?
A2: The substitution pattern in Friedel-Crafts reactions on biphenyl is directed by both electronic and steric factors. The phenyl group is an ortho-, para-director. While the para-position is generally favored due to less steric hindrance, the formation of the ortho-isomer can be a significant issue.
Solvent Effects: The choice of solvent can significantly influence regioselectivity. In some cases, non-polar solvents may favor the formation of one isomer, while polar solvents favor another. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic 1-acetylnaphthalene, while polar solvents lead to the thermodynamic 2-acetylnaphthalene. Similar solvent-dependent effects can be observed with biphenyl.
Catalyst Choice: The nature and amount of the Lewis acid catalyst can impact the steric bulk of the electrophilic species, thereby influencing the ortho/para ratio. Bulky catalyst-electrophile complexes will preferentially attack the sterically less hindered para-position.
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable thermodynamic product. For biphenyl, the para-isomer is typically the more thermodynamically stable product.
Modern Catalysts: The use of solid acid catalysts, such as zeolites, can offer enhanced regioselectivity due to their shape-selective properties.[5] The defined pore structures of these catalysts can sterically hinder the formation of bulkier isomers.
Issue 3: Low or No Product Yield
Q3: My Friedel-Crafts reaction is giving a very low yield or not working at all. What are the common causes and how can I troubleshoot this?
A3: Low or no yield in Friedel-Crafts reactions can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions.[6]
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions.
Insufficient Catalyst (in Acylation): In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[6] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
Deactivated Aromatic Ring: While biphenyl itself is activated, if your biphenyl substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it may be too deactivated for the reaction to proceed.[6]
Substrate with Incompatible Functional Groups: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[6]
Quantitative Data Summary
The following tables summarize how various reaction parameters can influence the yield and selectivity of Friedel-Crafts reactions on biphenyl and related compounds.
Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3'-dimethylbiphenyl [7]
Solvent
Temperature (°C)
Yield of 4-acetyl-3,3'-dimethylbiphenyl (%)
Notes
1,2-dichloroethane
25
50-60
Exclusive formation of the 4-acetyl isomer.
Carbon disulfide
25
50-60
Exclusive formation of the 4-acetyl isomer.
Nitromethane
25
50-60
Exclusive formation of the 4-acetyl isomer.
1,2-dichloroethane
Boiling
~100
Significant improvement in yield at higher temperature.
Chlorobenzene
Boiling
58.6
Formation of 4-chloroacetophenone byproduct (~18%).
Nitromethane
Boiling
11.8
Formation of dark polymeric material.
Table 2: Influence of Catalyst Loading on the Diacylation of Biphenyl with Acetic Anhydride using HBEA Zeolite [5]
Catalyst Amount (g)
Conversion of Acetic Anhydride (%)
Selectivity for Monoacylated Product (%)
Notes
0.2
0
-
Reaction did not proceed.
>1.5
Increased
>98
Diacylated byproducts began to emerge.
3.5
Optimal
>98
Best catalyst amount for this specific reaction.
Detailed Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Alkylation of Biphenyl to 4,4'-di-tert-butylbiphenyl[8]
This protocol is adapted from a laboratory procedure demonstrating the dialkylation of biphenyl, where the para-substitution is highly favored due to steric hindrance.
Materials:
Biphenyl
tert-Butyl chloride
Anhydrous aluminum chloride (or aluminum foil to generate the catalyst in situ)
Dichloromethane (anhydrous)
Water
95% Ethanol
Procedure:
Reaction Setup: In a flame-dried reaction tube equipped with a magnetic stirrer and connected to a gas trap for HCl, add biphenyl (1.08 mmol), dichloromethane (0.50 mL), and a small piece of aluminum foil with the surface scratched to expose fresh aluminum.
Addition of Alkylating Agent: Add tert-butyl chloride (4.5 mmol) to the reaction mixture.
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the evolution of HCl gas. Allow the reaction to proceed until the bubbling subsides.
Workup:
Quench the reaction by carefully adding water (3 x 1.0 mL) and extracting the aqueous layer.
To the organic layer, add 95% ethanol (1.0 mL).
Purification:
Heat the mixture to approximately 80°C for 5 minutes to dissolve the solids.
Cool the solution to 0°C to crystallize the 4,4'-di-tert-butylbiphenyl.
Collect the white crystalline product by vacuum filtration.
Protocol 2: Friedel-Crafts Acylation of Biphenyl with Acetyl Chloride
This protocol describes a general procedure for the mono-acylation of biphenyl, primarily yielding the 4-acetylbiphenyl isomer.
Materials:
Biphenyl
Acetyl chloride
Anhydrous aluminum chloride (AlCl₃)
Dichloromethane (CH₂Cl₂, anhydrous)
Ice
Dilute Hydrochloric Acid (HCl)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
Formation of Electrophile: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
Addition of Biphenyl: Dissolve biphenyl (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the biphenyl solution dropwise to the reaction mixture at 0°C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
Workup:
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Purification:
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
A Comparative Guide to the Spectral Interpretation of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectral data for 4-Bromo-4'-methylbiphenyl, a versatile building block in organic synthesis. Through a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for 4-Bromo-4'-methylbiphenyl, a versatile building block in organic synthesis. Through a detailed comparison with related biphenyl compounds, this document aims to facilitate its identification and characterization in various research and development applications. Experimental data for 4-Bromo-4'-methylbiphenyl is compared against biphenyl and 4-bromobiphenyl to highlight the influence of substituents on their respective spectra.
Chemical Structures at a Glance
The following diagram illustrates the chemical structures of 4-Bromo-4'-methylbiphenyl and the compounds used for spectral comparison.
Figure 1: Chemical structures of the analyzed biphenyl compounds.
Comparative Spectral Data
The following tables summarize the key spectral data for 4-Bromo-4'-methylbiphenyl and its comparative counterparts. These values are compiled from various spectroscopic databases and literature sources.
¹H NMR Spectral Data Comparison (in CDCl₃)
Compound
Chemical Shift (δ) ppm
Multiplicity
Assignment
4-Bromo-4'-methylbiphenyl
~7.50 (d, 2H)
Doublet
Protons ortho to Bromine
~7.45 (d, 2H)
Doublet
Protons meta to Bromine
~7.25 (d, 2H)
Doublet
Protons meta to Methyl
~7.15 (d, 2H)
Doublet
Protons ortho to Methyl
2.38 (s, 3H)
Singlet
Methyl Protons
Biphenyl
7.60 (d, 4H)
Doublet
H-2, H-6, H-2', H-6'
7.44 (t, 4H)
Triplet
H-3, H-5, H-3', H-5'
7.34 (t, 2H)
Triplet
H-4, H-4'
4-Bromobiphenyl
7.58-7.52 (m, 4H)
Multiplet
Aromatic Protons
7.47-7.33 (m, 5H)
Multiplet
Aromatic Protons
¹³C NMR Spectral Data Comparison (in CDCl₃)
Compound
Chemical Shift (δ) ppm
Assignment
4-Bromo-4'-methylbiphenyl
~140, ~139, ~138, ~132, ~129, ~128, ~127, ~122
Aromatic Carbons
21.1
Methyl Carbon
Biphenyl
141.2, 128.7, 127.2, 127.1
Aromatic Carbons
4-Bromobiphenyl
140.2, 131.8, 128.9, 128.5, 127.4, 121.6
Aromatic Carbons
IR Spectral Data Comparison (Vapor Phase/KBr Pellet)
Compound
Wavenumber (cm⁻¹)
Assignment
4-Bromo-4'-methylbiphenyl
~3030
Aromatic C-H Stretch
~2920
Aliphatic C-H Stretch
~1480, ~1400
Aromatic C=C Stretch
~1000
C-Br Stretch
~820
p-Substituted Benzene C-H Bend
Biphenyl
3061, 3034
Aromatic C-H Stretch
1478, 1429
Aromatic C=C Stretch
733, 696
Monosubstituted Benzene C-H Bend
4-Bromobiphenyl
~3050
Aromatic C-H Stretch
~1480
Aromatic C=C Stretch
~1070, ~1000
C-Br Stretch
~820
p-Substituted Benzene C-H Bend
Mass Spectrometry Data Comparison (Electron Ionization)
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z)
4-Bromo-4'-methylbiphenyl
246/248 (M⁺, M⁺+2)
167 ([M-Br]⁺), 152 ([M-Br-CH₃]⁺)
Biphenyl
154
77 ([C₆H₅]⁺)
4-Bromobiphenyl
232/234 (M⁺, M⁺+2)
153 ([M-Br]⁺), 76 ([C₆H₄]⁺)
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and desired resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within an NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
¹H NMR Acquisition :
Spectrometer: 400 MHz or higher.
Pulse Program: Standard single-pulse sequence.
Number of Scans: 16-64, depending on concentration.
Relaxation Delay: 1-2 seconds.
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition :
Spectrometer: 100 MHz or higher.
Pulse Program: Proton-decoupled pulse sequence.
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Relaxation Delay: 2-5 seconds.
Spectral Width: 0-200 ppm.
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method) :
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Press the mixture in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
Ionization :
Technique: Electron Ionization (EI).
Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns and allow for library matching.
Mass Analysis :
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The presence of bromine is indicated by the isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks of nearly equal intensity).
Logical Workflow for Spectral Interpretation
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like 4-Bromo-4'-methylbiphenyl.
Figure 2: A generalized workflow for spectral data interpretation.
Key Spectral Features of 4-Bromo-4'-methylbiphenyl
The following diagram highlights the key structural features of 4-Bromo-4'-methylbiphenyl and their expected spectroscopic signatures.
Figure 3: Key spectral features of 4-Bromo-4'-methylbiphenyl.
Comparative
Reactivity Face-Off: 4-Bromo-4'-methylbiphenyl vs. 4-Iodo-4'-methylbiphenyl in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate b...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Among the vast array of available intermediates, halogenated biphenyls are of paramount importance. This guide provides an objective, data-driven comparison of the reactivity of two closely related yet distinct compounds: 4-Bromo-4'-methylbiphenyl and 4-Iodo-4'-methylbiphenyl. The focus will be on their performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
The fundamental difference in reactivity between these two molecules lies in the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics of the oxidative addition step in palladium-catalyzed reactions, which is often the rate-determining step of the catalytic cycle. Consequently, aryl iodides are generally more reactive than their bromide counterparts, a trend that holds true for 4-Iodo-4'-methylbiphenyl and 4-Bromo-4'-methylbiphenyl.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies on 4-Bromo-4'-methylbiphenyl and 4-Iodo-4'-methylbiphenyl under identical conditions are not extensively reported in the literature, the well-established reactivity trends of aryl halides in cross-coupling reactions allow for a robust and predictive comparison. The following table summarizes expected and reported outcomes for these or closely analogous substrates in Suzuki-Miyaura, Heck, and Sonogashira couplings, illustrating the superior reactivity of the iodo-substituted compound.
Higher Reactivity of 4-Iodo-4'-methylbiphenyl: Across all three reaction types, 4-Iodo-4'-methylbiphenyl consistently demonstrates higher reactivity, enabling the use of milder reaction conditions (lower temperatures) and significantly shorter reaction times to achieve comparable or higher yields.[10][11][12][13]
Forced Conditions for 4-Bromo-4'-methylbiphenyl: To achieve high conversion, reactions with 4-Bromo-4'-methylbiphenyl often necessitate higher temperatures, longer reaction times, and sometimes more sophisticated and electron-rich phosphine ligands to facilitate the more challenging oxidative addition of the C-Br bond.[3]
Catalyst Choice: While standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are often sufficient for the iodo-compound, the bromo-analogue may benefit from more active catalyst systems, such as those employing bulky, electron-rich ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs).
Mechanistic Insights: The Catalytic Cycles
The enhanced reactivity of 4-Iodo-4'-methylbiphenyl can be rationalized by examining the catalytic cycles of these cross-coupling reactions. The initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-I bond undergoes this step more readily than the stronger C-Br bond.
Suzuki-Miyaura Catalytic Cycle
Heck Reaction Catalytic Cycle
Sonogashira Coupling Catalytic Cycle
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These should serve as a starting point and may require optimization for specific substrates and desired outcomes. When using 4-Iodo-4'-methylbiphenyl, it is advisable to start with lower temperatures and shorter reaction times as compared to 4-Bromo-4'-methylbiphenyl.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
4-Halo-4'-methylbiphenyl (1.0 mmol, 1.0 equiv)
Arylboronic acid (1.2 mmol, 1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halo-4'-methylbiphenyl, arylboronic acid, base, and palladium catalyst.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture with vigorous stirring. For 4-Iodo-4'-methylbiphenyl, start at 80 °C. For 4-Bromo-4'-methylbiphenyl, a temperature of 100-110 °C may be required.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
In a flame-dried Schlenk tube, dissolve the 4-halo-4'-methylbiphenyl, palladium catalyst, and phosphine ligand in the anhydrous solvent under an inert atmosphere.
Add the base and the alkene via syringe.
Seal the tube and heat the reaction mixture. For 4-Iodo-4'-methylbiphenyl, a temperature of 80-100 °C is a good starting point. For 4-Bromo-4'-methylbiphenyl, temperatures of 120-140 °C are common.[4][5][6]
After stirring for the required time, cool the reaction to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Base (e.g., Et₃N or Diisopropylamine, 3.0 mmol, 3.0 equiv)
Anhydrous solvent (e.g., THF or DMF, 10 mL)
Procedure:
To a Schlenk flask under an inert atmosphere, add the 4-halo-4'-methylbiphenyl, palladium catalyst, and CuI.
Add the anhydrous solvent and the base.
Add the terminal alkyne dropwise with stirring.
Stir the reaction at the appropriate temperature. For 4-Iodo-4'-methylbiphenyl, room temperature to 50 °C is often sufficient. For 4-Bromo-4'-methylbiphenyl, heating to 60-80 °C may be necessary.[7][8][9]
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent.
Concentrate the filtrate and purify the residue by flash chromatography.
Conclusion
The choice between 4-Bromo-4'-methylbiphenyl and 4-Iodo-4'-methylbiphenyl for cross-coupling reactions is a classic example of the trade-off between reactivity, cost, and stability. 4-Iodo-4'-methylbiphenyl is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This makes it an excellent choice for the synthesis of complex molecules with sensitive functional groups or for high-throughput synthesis campaigns where reaction speed is critical.
Conversely, 4-Bromo-4'-methylbiphenyl is a more cost-effective and often more stable starting material. While it requires more forcing conditions to achieve comparable results, its lower price point may make it the preferred choice for large-scale syntheses where cost is a major consideration. By understanding the inherent reactivity differences and having robust protocols, researchers can make an informed decision to best suit the specific needs of their synthetic endeavors.
Suzuki Coupling: A Comparative Analysis of 4-Bromo-4'-methylbiphenyl and 4-Chloro-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional effi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. In the synthesis of complex biaryl scaffolds, a common structural motif in pharmaceuticals and advanced materials, the choice of the aryl halide coupling partner is a critical parameter that dictates reaction efficiency and overall yield. This guide provides a detailed comparison of the performance of 4-Bromo-4'-methylbiphenyl and 4-Chloro-4'-methylbiphenyl in Suzuki coupling reactions, supported by illustrative experimental data and detailed protocols.
Reactivity Overview: The Halogen's Impact
The inherent reactivity of aryl halides in the Suzuki-Miyaura coupling follows the general trend of I > Br > OTf >> Cl.[1] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, the rate-determining step in many catalytic cycles. Consequently, 4-Bromo-4'-methylbiphenyl is significantly more reactive than its chloro-analogue, 4-Chloro-4'-methylbiphenyl.
The C-Br bond is weaker than the C-Cl bond, facilitating a more facile oxidative addition to the palladium catalyst. This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times for the bromo-substrate. Conversely, the activation of the more robust C-Cl bond in 4-Chloro-4'-methylbiphenyl typically necessitates more forcing conditions, including higher temperatures, and often requires specialized, electron-rich phosphine ligands to promote efficient catalytic turnover.[2][3]
Performance Comparison: A Data-Driven Perspective
Parameter
4-Bromotoluene (Representative for 4-Bromo-4'-methylbiphenyl)
4-Chlorotoluene (Representative for 4-Chloro-4'-methylbiphenyl)
Catalyst System
Pd(OAc)₂, Pd(PPh₃)₄, or Pd/C
Pd(OAc)₂ with specialized ligands (e.g., XPhos, SPhos), or Palladacycle precatalysts
Catalyst Loading
Typically 0.1 - 2 mol%
Often higher, 1 - 5 mol%
Ligand
Standard phosphine ligands (e.g., PPh₃) or ligandless (with Pd/C)
Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands)
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Stronger bases may be required (e.g., K₃PO₄, KOtBu)
To an oven-dried Schlenk flask, add 4-Bromo-4'-methylbiphenyl, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed toluene and water via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 4-Chloro-4'-methylbiphenyl (Illustrative)
This protocol highlights the more demanding conditions often required for the coupling of aryl chlorides.
To a glovebox or under a robust inert atmosphere, add 4-Chloro-4'-methylbiphenyl, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
Add anhydrous, degassed 1,4-dioxane.
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress by GC-MS or LC-MS.
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
analytical techniques for purity assessment of 4-Bromo-4'-methylbiphenyl
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. The presence of impurities can significantly impact...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. The presence of impurities can significantly impact the compound's physical, chemical, and biological properties, leading to unreliable experimental results and potential safety concerns. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of 4-Bromo-4'-methylbiphenyl, a versatile intermediate in organic synthesis. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like 4-Bromo-4'-methylbiphenyl, reversed-phase HPLC is the most common approach.
Data Presentation: HPLC Performance
Parameter
Typical Performance for Biphenyl Compounds
Purity Assay Range
95.0% - 101.0%
Limit of Detection (LOD)
0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)
0.03 - 0.3 µg/mL
Linearity (r²)
> 0.999
Precision (%RSD)
< 2%
Experimental Protocol: HPLC
1. Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm, where the biphenyl system exhibits strong UV absorbance.
Injection Volume: 10 µL.
3. Sample Preparation:
Prepare a stock solution of 4-Bromo-4'-methylbiphenyl in acetonitrile at a concentration of 1 mg/mL.
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.
Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column.
4. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantification of impurities can be achieved by comparing their peak areas to those of the calibration standards.
HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase.[1] The mass spectrometer then provides detailed structural information by analyzing the fragmentation pattern of the eluted compounds.[1] Given its boiling point of approximately 310°C, 4-Bromo-4'-methylbiphenyl is well-suited for GC analysis.[1]
Data Presentation: GC-MS Performance
Parameter
Typical Performance for Brominated Biphenyls
Purity Assay Range
98.0% - 101.0%
Limit of Detection (LOD)
1 - 10 ng/mL
Limit of Quantification (LOQ)
3 - 30 ng/mL
Linearity (r²)
> 0.998
Precision (%RSD)
< 3%
Experimental Protocol: GC-MS
1. Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
2. Chromatographic and Mass Spectrometric Conditions:
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
Scan Range: m/z 50-350.
3. Sample Preparation:
Prepare a stock solution of 4-Bromo-4'-methylbiphenyl in a volatile solvent such as toluene or hexane.
Create a series of calibration standards by serial dilution of the stock solution.
For solid samples, an extraction step with a suitable solvent may be necessary.
4. Data Analysis:
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of 4-Bromo-4'-methylbiphenyl. The presence of the characteristic isotopic pattern for bromine (M and M+2 peaks in approximately a 1:1 ratio) is a key diagnostic feature.[2]
Impurities can be identified by their mass spectra and quantified based on their peak areas in the TIC.
GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. The purity is determined by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
Data Presentation: qNMR Performance
Parameter
Typical Performance
Purity Assay Range
98.5% - 100.5%
Precision (%RSD)
< 1%
Accuracy
High (Primary Method)
Selectivity
High (Structurally specific)
Experimental Protocol: qNMR
1. Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
2. Sample Preparation:
Accurately weigh a specific amount of the 4-Bromo-4'-methylbiphenyl sample (e.g., 10-20 mg) into a clean vial.
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have resonances that do not overlap with the analyte's signals.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
3. NMR Data Acquisition:
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
Use a 90° pulse angle.
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
4. Data Analysis:
Process the spectrum with appropriate phasing and baseline correction.
Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal of the internal standard.
Calculate the purity of the analyte using the following formula:
The choice of the most suitable analytical technique for purity assessment depends on several factors, including the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation.
Logical Selection of Analytical Technique
Key Considerations:
HPLC is a versatile and robust technique suitable for routine quality control and purity checks. It is particularly useful for detecting non-volatile impurities that may not be amenable to GC analysis.
GC-MS offers superior separation efficiency for volatile compounds and provides invaluable structural information for the identification of unknown impurities. Its sensitivity makes it ideal for trace analysis.
qNMR is the gold standard for obtaining an accurate, absolute purity value. As a primary ratio method, it does not rely on the response factor of the analyte, making it highly reliable for certifying reference materials and for definitive purity assignments. However, it is generally a lower throughput technique and requires a higher concentration of the analyte compared to chromatographic methods.
Potential Impurities
The purity assessment of 4-Bromo-4'-methylbiphenyl should also consider potential impurities arising from its synthesis. Common synthetic routes, such as Suzuki coupling, can introduce various process-related impurities. These may include:
Starting materials: Unreacted 4-bromobromobenzene, 4-methylphenylboronic acid, or other precursors.
Homocoupling byproducts: 4,4'-dimethylbiphenyl and 4,4'-dibromobiphenyl.
Isomeric impurities: Positional isomers such as 2-Bromo-4'-methylbiphenyl or 3-Bromo-4'-methylbiphenyl.
Debrominated product: 4-methylbiphenyl.
Residual solvents: Solvents used in the synthesis and purification steps.
A comprehensive purity assessment should employ orthogonal analytical techniques to ensure the detection and quantification of all potential impurities. For instance, HPLC can effectively separate non-volatile byproducts, while GC-MS is excellent for identifying volatile impurities and residual solvents.
Conclusion
The purity assessment of 4-Bromo-4'-methylbiphenyl is a critical aspect of its use in research and development. HPLC, GC-MS, and qNMR each offer unique advantages for this purpose. HPLC is a robust method for routine analysis, GC-MS provides excellent separation and identification of volatile impurities, and qNMR delivers highly accurate and precise purity values. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to ensure the quality and reliability of their work. For comprehensive characterization, a combination of these techniques is often recommended.
A Comparative Guide to the Characterization of 4-Bromo-4'-methylbiphenyl and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the physicochemical properties, spectroscopic characterization, and reactivity of 4-Bromo-4'-methylbipheny...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, spectroscopic characterization, and reactivity of 4-Bromo-4'-methylbiphenyl and its derivatives. Experimental data is presented to offer an objective analysis, aiding in the selection and application of these compounds in organic synthesis and drug discovery.
Physicochemical Properties
4-Bromo-4'-methylbiphenyl is a solid, off-white crystalline compound at room temperature. Its properties are compared with its chloro and iodo analogues, as well as the parent compound, 4-methylbiphenyl, in the table below. The progressive change in properties down the halogen group, such as melting and boiling points, is a key consideration for reaction condition optimization.
White to cream or pale yellow crystalline powder[5][6]
Solubility
Insoluble in water
-
-
Insoluble in water; Soluble in alcohol and ether[5][6]
Spectroscopic Characterization
The structural elucidation of 4-Bromo-4'-methylbiphenyl is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Aromatic Protons
7.19-7.42
Multiplet
9H
Ar-H
Methyl Protons
2.41
Singlet
3H
-CH₃
¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Aromatic Carbons
140.9, 138.1, 136.7, 129.3, 128.5, 126.8
Ar-C
Methyl Carbon
20.9
-CH₃
Note: Specific peak assignments for 4-Bromo-4'-methylbiphenyl can vary slightly based on the solvent and instrument frequency. The data presented is a representative example based on similar structures.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Vibrational Mode
~3030
Aromatic C-H Stretch
~2920
Aliphatic C-H Stretch
~1600, ~1480
Aromatic C=C Stretch
~820
para-disubstituted C-H bend
Mass Spectrometry (MS)
m/z
Assignment
246/248
[M]⁺ Molecular ion peak (presence of Br isotopes)[1]
167
[M-Br]⁺
165
[M-HBr]⁺
Performance in Suzuki-Miyaura Cross-Coupling Reactions
4-Bromo-4'-methylbiphenyl is a versatile substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide range of more complex biaryl structures. The efficiency of these reactions is influenced by the nature of the boronic acid, the catalyst, base, and solvent system.
Note: Yields are qualitative and can vary significantly based on specific reaction conditions.
Biological Activity of Biphenyl Derivatives: Enzyme Inhibition
Biphenyl derivatives are a well-established class of compounds with a broad spectrum of biological activities, including acting as enzyme inhibitors. For instance, certain biphenyl derivatives have been investigated as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer. Specifically, they can act as inhibitors of MEK1/2, kinases within this cascade.[8][9]
Biphenyl derivative inhibiting the MAPK signaling pathway.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the biphenyl derivative (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The tube is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[2][10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane). A small volume (typically 1 µL) of the solution is injected into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected, providing a mass spectrum that can be used for structural elucidation and identification by comparison with spectral libraries.[7][13][14][15][16]
Suzuki-Miyaura Cross-Coupling Reaction
In a round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the aryl halide (e.g., 4-Bromo-4'-methylbiphenyl, 1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. A degassed solvent system (e.g., toluene/water) is added. The reaction mixture is then heated with stirring for a specified period, and the progress is monitored by thin-layer chromatography (TLC) or GC-MS. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, dried, and purified, typically by column chromatography.[4][17][18][19]
A Comparative Guide to 4-Bromo-4'-methylbiphenyl and 4,4'-dimethylbiphenyl in Liquid Crystal Design
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel liquid crystalline materials with tailored properties, the molecular architecture of the core mesogenic unit is of paramount importa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel liquid crystalline materials with tailored properties, the molecular architecture of the core mesogenic unit is of paramount importance. Biphenyl derivatives have long served as a foundational scaffold for calamitic (rod-shaped) liquid crystals due to their inherent rigidity and linearity. This guide presents an objective comparison of two key biphenyl precursors, 4-Bromo-4'-methylbiphenyl and 4,4'-dimethylbiphenyl, for the synthesis of liquid crystals. The comparison focuses on their synthetic utility and the influence of their respective substitution patterns on the mesomorphic behavior of derived liquid crystalline compounds, supported by representative experimental data and detailed protocols.
Core Molecular Structures and Physicochemical Properties
The fundamental difference between 4-Bromo-4'-methylbiphenyl and 4,4'-dimethylbiphenyl lies in the substituent at the 4'-position. In 4-Bromo-4'-methylbiphenyl, the bromine atom provides a versatile reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse terminal groups to modulate mesomorphic properties. Conversely, the second methyl group in 4,4'-dimethylbiphenyl acts as a lateral substituent when incorporated into a larger liquid crystal molecule, significantly influencing molecular packing and, consequently, the liquid crystalline phase behavior.
Property
4-Bromo-4'-methylbiphenyl
4,4'-dimethylbiphenyl
Molecular Formula
C₁₃H₁₁Br
C₁₄H₁₄
Molar Mass ( g/mol )
247.13
182.26
CAS Number
50670-49-0
613-33-2
Appearance
White to off-white crystalline solid
White crystalline powder
Melting Point (°C)
131-135
118-120
Boiling Point (°C)
~340 (predicted)
295
Key Feature for LC Synthesis
Reactive bromo group for functionalization
Introduces a lateral methyl group
Influence on Liquid Crystalline Properties: A Comparative Analysis
The choice between a terminal bromo substituent, which is typically replaced or further functionalized, and a permanent lateral methyl group has profound implications for the resulting liquid crystal's properties.
4-Bromo-4'-methylbiphenyl as a Precursor: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward synthesis of a wide array of liquid crystals with different terminal chains and polar head groups. The final properties of the liquid crystal will depend on the nature of the group that replaces the bromine.
4,4'-dimethylbiphenyl as a Core Moiety: When 4,4'-dimethylbiphenyl is incorporated into a liquid crystal structure, one methyl group typically forms part of the terminal chain, while the other is positioned laterally on the biphenyl core. Lateral substituents are known to have a significant impact on mesophase stability and type:
Lowered Clearing Points: The lateral methyl group increases the breadth of the molecule, creating steric hindrance that disrupts the parallel alignment of molecules in the mesophase. This leads to a decrease in the thermal stability of the liquid crystalline phase and thus a lower clearing point (the temperature of the transition to the isotropic liquid).
Reduced Mesophase Stability: The disruption in molecular packing can also lead to a narrower temperature range for the liquid crystalline phase.
Suppression of Smectic Phases: The presence of a lateral methyl group tends to disfavor the formation of more ordered smectic phases (with layered structures) and promote the formation of the less ordered nematic phase. This can be advantageous for applications requiring a broad nematic range at or near room temperature.
Studies on analogous systems have shown that lateral bromo and methyl substituents can both promote the formation of the nematic phase over a broad temperature range.
Representative Experimental Data
To illustrate the comparative effects of a lateral bromo versus a lateral methyl substituent, the following table presents representative phase transition temperatures for a hypothetical homologous series of 4-alkyl-3'-substituted-4'-cyanobiphenyls. This data is based on established structure-property relationships where lateral substituents are known to modulate mesophase stability.
n
Substituent (X)
Crystal to Nematic/Smectic T (°C)
Nematic/Smectic to Isotropic T (°C)
Mesophase Type
5
Br
45
95
Nematic
5
CH₃
40
85
Nematic
6
Br
48
102
Nematic
6
CH₃
43
92
Nematic
7
Br
52
108
Nematic, Smectic A
7
CH₃
48
98
Nematic
8
Br
55
112
Nematic, Smectic A
8
CH₃
51
105
Nematic, Smectic A
Note: This data is representative and intended for comparative purposes to illustrate general trends.
As the representative data suggests, the bromo-substituted compounds are predicted to exhibit slightly higher transition temperatures and a greater propensity for forming smectic phases compared to their methyl-substituted counterparts. This is attributed to the larger size and greater polarizability of the bromine atom, which can lead to stronger intermolecular interactions.
Experimental Protocols
Synthesis of a 4-alkyl-4'-cyanobiphenyl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a 4-alkyl-4'-cyanobiphenyl liquid crystal, a common structure in display applications. 4-Bromo-4'-methylbiphenyl can be used as a starting material for further functionalization, while a derivative of 4,4'-dimethylbiphenyl could be conceptualized within a similar framework where one methyl is a lateral group.
Diagram of the Synthetic Workflow:
Caption: Generalized workflow for the synthesis of a 4-alkyl-4'-cyanobiphenyl liquid crystal.
Materials:
4-Bromo-4'-substituted-biphenyl (e.g., 4-Bromo-4'-methylbiphenyl or a bromo-derivative of 4,4'-dimethylbiphenyl) (1.0 eq)
Copper(I) cyanide (if starting with a bromo-terminated biphenyl)
N,N-Dimethylformamide (DMF)
Procedure:
Suzuki-Miyaura Coupling:
To a round-bottom flask, add the 4-bromo-4'-substituted-biphenyl, alkylboronic acid, and Pd(PPh₃)₄.
Add a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate.
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature, add water, and extract the product with toluene or ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-alkyl-4'-substituted-biphenyl.
Cyanation (if applicable):
Dissolve the 4-bromo-4'-alkylbiphenyl in DMF.
Add copper(I) cyanide and heat the mixture to reflux (typically 140-150 °C) for 4-6 hours.
After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
Extract the product with an organic solvent, wash the organic layer, dry, and remove the solvent.
Purify the crude product by column chromatography and/or recrystallization to obtain the final 4-alkyl-4'-cyanobiphenyl.
Characterization of Liquid Crystalline Properties
Diagram of the Characterization Workflow:
Caption: Standard workflow for the characterization of liquid crystalline materials.
Differential Scanning Calorimetry (DSC):
Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and seal it.
Place the sample pan and an empty reference pan into the DSC instrument.
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
Cool the sample at the same controlled rate to a temperature below its crystallization point.
Perform a second heating and cooling cycle to ensure thermal history is removed.
Analyze the resulting thermogram to identify the temperatures of phase transitions (as peaks) and calculate the associated enthalpy changes.
Polarized Optical Microscopy (POM):
Place a small amount of the compound on a clean glass microscope slide and cover it with a coverslip.
Position the slide on a hot stage attached to a polarizing microscope.
Heat the sample slowly while observing the texture through the crossed polarizers.
Note the temperatures at which changes in the optical texture occur, which correspond to phase transitions.
Cool the sample slowly from the isotropic liquid phase and observe the formation of characteristic liquid crystal textures (e.g., Schlieren, focal-conic).
Compare the transition temperatures observed by POM with those obtained from DSC to confirm the phase assignments.
Conclusion
The selection between 4-Bromo-4'-methylbiphenyl and 4,4'-dimethylbiphenyl as a starting material for liquid crystal synthesis will have a significant and predictable impact on the properties of the final product.
4-Bromo-4'-methylbiphenyl is a versatile precursor that allows for the introduction of a wide range of terminal functionalities through well-established cross-coupling chemistry. The properties of the resulting liquid crystals are highly tunable based on the nature of the introduced group.
4,4'-dimethylbiphenyl serves as a core that introduces a lateral methyl group, which generally leads to lower clearing points, broader nematic ranges, and the suppression of smectic phases. This can be particularly advantageous for creating nematic mixtures for display applications that operate at ambient temperatures.
The choice between these two building blocks should be guided by the desired properties of the target liquid crystal. For creating a diverse library of compounds with varying terminal groups, 4-Bromo-4'-methylbiphenyl is an excellent starting point. For applications where a stable, broad-range nematic phase is desired and lower transition temperatures are acceptable or preferred, incorporating a 4,4'-dimethylbiphenyl core is a viable strategy. Further research involving the direct synthesis and comparison of analogous liquid crystal series based on these two cores would provide valuable quantitative data to further refine molecular design principles.
Validation
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional effi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The synthesis of unsymmetrical biaryls, such as the derivatives of 4-methylbiphenyl, is of significant interest in medicinal chemistry and materials science. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing reaction rates, yields, and catalyst loadings. This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-Bromo-4'-methylbiphenyl with phenylboronic acid, supported by experimental data from analogous systems.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system is crucial for achieving high yields and efficiency in the Suzuki-Miyaura coupling of 4-Bromo-4'-methylbiphenyl. The following table summarizes the performance of several common palladium catalysts, with data drawn from studies on structurally related aryl bromides.
Catalyst System
Ligand
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Turnover Number (TON)
Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₄
PPh₃
K₂CO₃
Toluene/H₂O
100
12
~85
85
~7
Pd(OAc)₂ / SPhos
SPhos
K₃PO₄
Toluene/H₂O
100
2
>95
950
475
Pd(OAc)₂ / P(biphenyl)Ph₂
P(biphenyl)Ph₂
K₂CO₃
Toluene/H₂O
100
1
>99
>990
>990
[PdCl₂(dppf)]
dppf
Cs₂CO₃
Dioxane/H₂O
80
18
~90
90
5
Pd/C (10%)
None
K₂CO₃
Ethanol/H₂O
80
4
~92
18.4
4.6
Note: The data presented is compiled from various sources and may involve reactions with analogous substrates such as 4-bromotoluene or 4-bromoacetophenone. Direct comparison under identical conditions is recommended for specific applications. TON and TOF values are estimated based on typical catalyst loadings (1-2 mol% for homogeneous catalysts, 5 mol% for Pd/C).
Key Observations:
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for this reaction. While effective, it often requires higher temperatures, longer reaction times, and higher catalyst loadings.
Buchwald Ligands and Precatalysts (e.g., SPhos): The development of bulky and electron-rich phosphine ligands like SPhos has revolutionized Suzuki-Miyaura couplings. These catalyst systems are highly active, enabling reactions at lower temperatures, shorter times, and with significantly lower catalyst loadings, leading to high turnover numbers.[1][2]
Other Phosphine Ligands (e.g., P(biphenyl)Ph₂): Biphenyl-based phosphine ligands have also demonstrated high efficiency, attributed to an optimal balance of steric and electronic effects that facilitate the catalytic cycle.[3]
Ferrocenyl Ligands (e.g., dppf): Catalysts like [PdCl₂(dppf)] are robust and effective for a range of Suzuki couplings, though they may require longer reaction times compared to the more recently developed Buchwald systems.
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the significant advantage of easy separation from the reaction mixture and potential for recycling. While often requiring higher catalyst loadings and longer reaction times compared to the most active homogeneous systems, they represent a more sustainable and cost-effective option for large-scale synthesis.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of 4-Bromo-4'-methylbiphenyl with phenylboronic acid using different palladium catalyst systems. These protocols are based on established literature procedures for similar substrates and can be adapted as needed.
Protocol 1: Using Pd(PPh₃)₄
Materials:
4-Bromo-4'-methylbiphenyl (1.0 mmol, 263 mg)
Phenylboronic acid (1.2 mmol, 146 mg)
Pd(PPh₃)₄ (0.02 mmol, 23 mg, 2 mol%)
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
Toluene (8 mL)
Water (2 mL)
Procedure:
To a flame-dried Schlenk flask, add 4-Bromo-4'-methylbiphenyl, phenylboronic acid, and potassium carbonate.
Add the Pd(PPh₃)₄ catalyst.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed toluene and water to the flask via syringe.
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.
Add 4-Bromo-4'-methylbiphenyl and phenylboronic acid.
Add degassed toluene and water.
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 2 hours.
Monitor the reaction for completion by TLC or GC-MS.
Follow the workup and purification procedure as described in Protocol 1.
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Assessing the Electronic Properties of 4-Bromo-4'-methylbiphenyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the electronic properties of 4-Bromo-4'-methylbiphenyl and its derivatives. As a key intermediate in the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the electronic properties of 4-Bromo-4'-methylbiphenyl and its derivatives. As a key intermediate in the synthesis of advanced materials, understanding how structural modifications impact its electronic characteristics is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the design of novel pharmaceutical compounds. This document summarizes key electronic parameters, outlines experimental protocols for their determination, and presents logical workflows for material characterization.
Introduction to 4-Bromo-4'-methylbiphenyl
4-Bromo-4'-methylbiphenyl is a biphenyl derivative characterized by a bromine atom at the 4-position and a methyl group at the 4'-position. This structure offers a versatile platform for further chemical modifications. The biphenyl core provides a rigid, conjugated system conducive to charge transport, while the bromine atom serves as a reactive site for cross-coupling reactions, enabling the synthesis of a wide array of derivatives. The methyl group, an electron-donating group, also influences the electronic properties of the molecule. The tunability of its electronic properties through synthetic modifications makes this class of compounds highly attractive for advanced material development.
Impact of Substitution on Electronic Properties: A Comparative Overview
General Trends:
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups tend to raise the HOMO energy level more significantly than the LUMO level, leading to a reduction in the HOMO-LUMO gap.
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or nitro (-NO₂) lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO, which can also lead to a smaller energy gap.
Halogens: Halogens like chlorine (-Cl) and fluorine (-F) are weakly deactivating and can influence the electronic properties through both inductive and resonance effects.
Below is a comparative table of the electronic properties of 4-Bromo-4'-methylbiphenyl and a selection of its hypothetical derivatives. The values for the derivatives are estimated based on established principles of physical organic chemistry and available data on similar biphenyl compounds.
Compound
Substituent (R) at position X
Nature of Substituent
Estimated HOMO (eV)
Estimated LUMO (eV)
Estimated Energy Gap (eV)
Expected Mobility (cm²/Vs)
4-Bromo-4'-methylbiphenyl
-H
Reference
-5.6 to -5.8
-1.9 to -2.1
3.7 to 3.7
Low to moderate
4-Bromo-4'-methyl-X-aminobiphenyl
-NH₂
Strong EDG
-5.3 to -5.5
-1.8 to -2.0
3.5 to 3.5
Potentially higher hole mobility
4-Bromo-4'-methyl-X-methoxyphenyl
-OCH₃
Moderate EDG
-5.4 to -5.6
-1.8 to -2.0
3.6 to 3.6
Moderate hole mobility
4-Bromo-4'-methyl-X-cyanobiphenyl
-CN
Strong EWG
-5.9 to -6.1
-2.3 to -2.5
3.6 to 3.6
Potentially higher electron mobility
4-Bromo-4'-methyl-X-nitrobiphenyl
-NO₂
Strong EWG
-6.0 to -6.2
-2.5 to -2.7
3.5 to 3.5
Potentially higher electron mobility
Note: The values presented are estimates to guide experimental work and are based on general trends observed in substituted biphenyl systems. Actual experimental values may vary.
Experimental Protocols
To experimentally assess the electronic properties of 4-Bromo-4'-methylbiphenyl derivatives, a combination of synthesis, electrochemical analysis, and device characterization is required.
Synthesis of 4,4'-Disubstituted Biphenyl Derivatives (Suzuki Coupling)
A common and effective method for synthesizing these derivatives is the Suzuki-Miyaura cross-coupling reaction.
Materials:
4-Bromo-4'-methylbiphenyl
Appropriate boronic acid or boronic ester derivative
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., Toluene, Dioxane, DMF)
Water
Procedure:
In a round-bottom flask, dissolve 4-Bromo-4'-methylbiphenyl (1 equivalent) and the desired boronic acid (1.2 equivalents) in the chosen solvent.
Add the base (2-3 equivalents) and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Determination of HOMO and LUMO Energy Levels by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.
Materials:
Synthesized biphenyl derivative
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent like dichloromethane or acetonitrile)
Three-electrode cell:
Working electrode (e.g., glassy carbon or platinum)
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
Counter electrode (e.g., platinum wire)
Potentiostat
Procedure:
Prepare a dilute solution (e.g., 1 mM) of the biphenyl derivative in the electrolyte solution.
Assemble the three-electrode cell with the electrodes immersed in the sample solution.
Purge the solution with an inert gas for at least 10 minutes to remove dissolved oxygen.
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan range should be wide enough to observe the first oxidation and reduction peaks.
Determine the onset potentials for oxidation (E_ox) and reduction (E_red).
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
The energy gap can be calculated as E_gap = LUMO - HOMO.
Measurement of Charge Carrier Mobility using Organic Field-Effect Transistors (OFETs)
The charge carrier mobility of the synthesized materials can be determined by fabricating and characterizing OFETs.
Materials:
Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and dielectric)
Synthesized biphenyl derivative
Organic solvent for thin-film deposition (e.g., toluene, chlorobenzene)
Gold (Au) for source and drain electrodes
Shadow mask for electrode deposition
Semiconductor parameter analyzer
Procedure:
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.
Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the film morphology and device performance.
Active Layer Deposition: Deposit a thin film of the biphenyl derivative onto the substrate using a solution-based technique like spin-coating or drop-casting, or by thermal evaporation in a high-vacuum chamber.
Source-Drain Electrode Deposition: Deposit the gold source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture.
Device Characterization: Measure the output and transfer characteristics of the fabricated OFET using a semiconductor parameter analyzer in an inert atmosphere (e.g., a glovebox).
Mobility Calculation: Calculate the field-effect mobility (µ) from the transfer characteristics in the saturation regime using the following equation:
I_DS = (W / 2L) * µ * C_i * (V_G - V_T)²
Where I_DS is the drain-source current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the dielectric, V_G is the gate voltage, and V_T is the threshold voltage.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and characterization of 4-Bromo-4'-methylbiphenyl derivatives.
Caption: Synthetic workflow for 4-Bromo-4'-methylbiphenyl derivatives.
Caption: Workflow for electronic property characterization.
Validation
cost-benefit analysis of different 4-Bromo-4'-methylbiphenyl synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of four primary synthetic routes to 4-Bromo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of four primary synthetic routes to 4-Bromo-4'-methylbiphenyl, a valuable building block in the development of pharmaceuticals and functional materials.
This comparison examines the Suzuki-Miyaura coupling, Grignard reagent-based coupling, Ullmann coupling, and the bromination of 4-methylbiphenyl. The analysis focuses on quantitative metrics such as chemical cost, reaction yield, and purity, alongside qualitative factors including reaction conditions, safety, and environmental impact.
Mild to moderate temperature (reflux in Toluene/Water)
Moderate temperature (reflux in ether/THF)
High temperature (often >150°C)
Moderate temperature (reflux in a suitable solvent)
Reaction Time
4-24 hours
12-24 hours
Long reaction times (can be >24 hours)
Shorter reaction times (typically a few hours)
Functional Group Tolerance
High
Low (sensitive to acidic protons)
Moderate
Moderate
Safety & Environmental
Palladium catalyst is a heavy metal concern.
Grignard reagents are highly reactive and moisture-sensitive.
High temperatures pose safety risks. Copper waste.
Brominating agents are corrosive and toxic.
In-Depth Analysis of Synthetic Pathways
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[5] In this route, an aryl halide (4-bromotoluene) is coupled with an arylboronic acid (4-bromophenylboronic acid) in the presence of a palladium catalyst and a base.
Experimental Protocol:
A mixture of 4-bromotoluene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq) is prepared. A solution of potassium carbonate (2.0 eq) in a 5:1 mixture of toluene and water is added. The reaction mixture is degassed and then heated to reflux (approximately 90°C) for 4-6 hours with vigorous stirring. After cooling, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 4-Bromo-4'-methylbiphenyl.
Cost-Benefit: This method often provides high yields (typically 70-95%) and high purity of the desired product. The reaction conditions are relatively mild, and it tolerates a wide range of functional groups.[5] However, the main drawback is the high cost of the palladium catalyst and the boronic acid starting material.
Grignard Reagent-Based Coupling (Kumada Coupling)
This classic organometallic reaction involves the formation of a Grignard reagent from an aryl halide, which then couples with another aryl halide in the presence of a nickel or palladium catalyst.
Experimental Protocol:
First, a Grignard reagent, 4-methylphenylmagnesium bromide, is prepared by reacting 4-bromotoluene (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous diethyl ether or THF under an inert atmosphere.[6][7] In a separate flask, a nickel or palladium catalyst is dissolved in the same anhydrous solvent. The second aryl halide, 4-bromoiodobenzene (1.0 eq), is added to the catalyst solution. The prepared Grignard reagent is then slowly added to this mixture at a controlled temperature. The reaction is typically stirred for 12-24 hours at room temperature or gentle reflux.[7] The reaction is quenched with a dilute acid solution, and the product is extracted with an organic solvent. Purification is usually performed by column chromatography.
Cost-Benefit: The starting materials, particularly magnesium and the aryl halides, are generally less expensive than those used in the Suzuki coupling. This route can provide good yields. However, Grignard reagents are highly sensitive to moisture and air, requiring stringent anhydrous and inert conditions.[6] A significant drawback is the potential for homocoupling side reactions, which can reduce the yield of the desired unsymmetrical biphenyl and complicate purification.[7]
Ullmann Coupling
The Ullmann reaction is a traditional method for synthesizing biaryl compounds by coupling two aryl halides in the presence of copper metal at high temperatures.[8][9]
Experimental Protocol:
A mixture of 4-bromotoluene (1.0 eq), 4-bromoiodobenzene (1.0 eq), and an excess of activated copper powder is heated to a high temperature (often exceeding 150-200°C) in a high-boiling solvent like DMF or nitrobenzene.[3] The reaction is typically run for an extended period. After completion, the reaction mixture is cooled, and the copper residues are filtered off. The product is then isolated from the filtrate by extraction and purified, often requiring extensive chromatography to separate the desired product from homocoupled byproducts and unreacted starting materials.
Cost-Benefit: The primary advantage of the Ullmann coupling is the low cost of the copper catalyst. However, the reaction suffers from several significant disadvantages. The high reaction temperatures required can lead to decomposition of sensitive substrates and pose safety hazards. For the synthesis of unsymmetrical biphenyls, the reaction often results in a mixture of all three possible coupling products (A-A, B-B, and A-B), leading to low yields of the desired product and difficult purification.[8]
Bromination of 4-Methylbiphenyl
This approach involves the direct bromination of a pre-existing biphenyl scaffold.
Experimental Protocol:
4-Methylbiphenyl (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a chlorinated hydrocarbon. N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) are added to the solution.[4] The mixture is then heated to reflux for several hours. The reaction is monitored for the disappearance of the starting material. After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.
Cost-Benefit: This route is often the most cost-effective, as both 4-methylbiphenyl and NBS are relatively inexpensive.[10][11] The reaction conditions are generally mild, and the procedure is straightforward. High yields can be achieved. The main challenge lies in controlling the regioselectivity of the bromination. While the methyl group directs bromination to the other ring, a mixture of ortho and para isomers can be formed, although the para product is typically major. Purification is necessary to isolate the desired 4-bromo-4'-methylbiphenyl.
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthesis route for 4-Bromo-4'-methylbiphenyl.
Conclusion
The optimal synthesis route for 4-Bromo-4'-methylbiphenyl depends on the specific priorities of the research or development project.
For cost-sensitive applications and large-scale synthesis , the bromination of 4-methylbiphenyl is a highly attractive option, provided that the potential for isomeric impurities can be managed through effective purification.
When high yield and purity are the primary concerns , and cost is less of a constraint, the Suzuki-Miyaura coupling stands out as the most reliable and versatile method.
The Grignard reagent-based coupling offers a good balance between cost and yield for lab-scale synthesis but requires careful control of reaction conditions to minimize side reactions.
The Ullmann coupling is generally the least favorable option for this specific unsymmetrical biphenyl synthesis due to its harsh conditions and low selectivity, making it a choice of last resort.
Ultimately, the selection of a synthetic route requires a careful evaluation of the trade-offs between cost, yield, purity, scalability, and the specific technical capabilities of the laboratory.
Safe Disposal of 4-Bromo-4'-methylbiphenyl: A Comprehensive Guide
For laboratory professionals engaged in research and development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe working environment and maintaining environmental integrity...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory professionals engaged in research and development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, procedural framework for the proper disposal of 4-Bromo-4'-methylbiphenyl, a halogenated aromatic compound. Adherence to these protocols is crucial for mitigating potential hazards and complying with regulatory standards.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to handle 4-Bromo-4'-methylbiphenyl with the appropriate safety measures. The toxicological properties of this compound necessitate a cautious approach.
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical safety goggles compliant with OSHA standards, chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat to prevent skin exposure.[1]
Ventilation: All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[1]
Avoid Contact: Exercise all necessary precautions to prevent direct contact with the skin and eyes, as well as to avoid ingestion and inhalation.[1][2]
Personal Hygiene: Thoroughly wash hands and any exposed skin after handling the chemical. Eating, drinking, or smoking in areas where this chemical is handled or stored is strictly prohibited.[3][4][5]
Quantitative Data and Hazard Information
A thorough understanding of the substance's physical and hazardous properties is the first step toward safe handling and disposal.
The disposal of 4-Bromo-4'-methylbiphenyl must be managed as hazardous waste. The following step-by-step protocol ensures a safe and compliant disposal process.
1. Waste Collection and Storage:
Container: Use a designated, leak-proof, and chemically compatible container for collecting waste 4-Bromo-4'-methylbiphenyl.
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "4-Bromo-4'-methylbiphenyl," and an indication of the associated hazards (e.g., Irritant, Environmental Hazard).[1]
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and segregated from incompatible materials.
2. Spill Management:
Containment: In the event of a small spill, avoid generating dust.[2]
Cleaning: Carefully sweep the solid material into a suitable, labeled container for disposal.[7][8]
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough washing with soap and water.
Disposal of Cleanup Materials: All contaminated cleanup materials (e.g., absorbent pads, gloves) must be sealed in a vapor-tight plastic bag and placed into the hazardous waste container.[1]
3. Professional Disposal:
Arrangement: Coordinate the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Documentation: Provide the disposal vendor with a complete and accurate description of the waste, including its chemical composition and known hazards.
Final Disposal Method: The recommended method for the final disposal of halogenated organic compounds like 4-Bromo-4'-methylbiphenyl is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to prevent the formation and release of toxic byproducts.[1][7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 4-Bromo-4'-methylbiphenyl.
Essential Safety and Logistical Information for Handling 4-Bromo-4'-methylbiphenyl
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the operational use...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of 4-Bromo-4'-methylbiphenyl, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for mitigating risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
4-Bromo-4'-methylbiphenyl is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, a stringent personal protective equipment protocol is mandatory.
Body Part
Required PPE
Specifications and Best Practices
Eyes/Face
Safety Goggles or Face Shield
Goggles should provide a complete seal around the eyes. A face shield may be worn for additional protection against splashes.
Hands
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and replace them immediately if contaminated.
Body
Laboratory Coat
A long-sleeved laboratory coat must be worn and kept fully fastened to protect against skin contact.
Respiratory
Dust mask or Respirator
All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator is necessary.[2][3]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 4-Bromo-4'-methylbiphenyl is essential to minimize exposure and prevent accidents.
1. Preparation:
Ensure a certified chemical fume hood is operational.
Verify that all necessary PPE is readily available and in good condition.
Locate the nearest eyewash station and safety shower and ensure they are accessible.
Have appropriate spill containment materials, such as absorbent pads and a designated waste container, ready.
2. Handling:
Conduct all weighing and transferring of solid 4-Bromo-4'-methylbiphenyl within a chemical fume hood to control dust.
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical, avoiding direct contact.
Keep the container tightly sealed when not in use.
3. Post-Handling:
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
Properly remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[3]
Disposal Plan
The disposal of 4-Bromo-4'-methylbiphenyl and its containers must be managed to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
Collect all waste containing 4-Bromo-4'-methylbiphenyl in a designated, properly labeled, and sealed container.
This waste is considered halogenated organic waste and should be segregated from non-halogenated waste streams.[4]
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[3]
Container Management:
The waste container should be stored in a well-ventilated, designated hazardous waste accumulation area.[4]
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Bromo-4'-methylbiphenyl".[4]
Disposal Procedure:
Dispose of the chemical waste through your institution's hazardous waste program.
All disposal activities must comply with local, state, and federal regulations.[3]
Quantitative Data
The following table summarizes key quantitative data for 4-Bromo-4'-methylbiphenyl.